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  • Product: Quinolin-2-ylmethanol hydrochloride
  • CAS: 26315-73-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Analysis of Quinolin-2-ylmethanol Hydrochloride: A Comprehensive Technical Guide

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of distinguishing between the free base and the salt forms of active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of distinguishing between the free base and the salt forms of active pharmaceutical ingredients (APIs). Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1) is a critical intermediate and structural motif in drug development. Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is paramount, as the protonation state fundamentally dictates its physicochemical properties, solubility, and bioavailability.

This guide synthesizes empirical data, mechanistic chemical principles, and field-proven laboratory protocols to provide a definitive resource for the NMR spectral analysis of quinolin-2-ylmethanol hydrochloride.

Mechanistic Insights: The Electronic Impact of Protonation

To accurately interpret the NMR spectra of quinolin-2-ylmethanol hydrochloride, one must first understand the causality behind the chemical shifts relative to its free base counterpart, [2].

The transformation from the free base to the hydrochloride salt involves the protonation of the endocyclic nitrogen (N1). This converts the neutral quinoline ring into a positively charged quinolinium cation. The introduction of this formal positive charge fundamentally alters the electron density distribution across the bicyclic aromatic system:

  • Inductive and Mesomeric Deshielding: The positively charged nitrogen acts as a strong electron-withdrawing group. Through inductive and resonance effects, electron density is significantly depleted at the ortho (C-2, C-8a) and para (C-4) positions.

  • Proton Downfield Shifts: Because the nuclei at these positions experience reduced magnetic shielding from the local electron cloud, they require a lower applied magnetic field to achieve resonance. This results in a pronounced downfield shift (higher ppm) in the 1 H NMR spectrum, typically shifting the H-3, H-4, and H-8 protons by 0.3 to 0.8 ppm compared to the free base [1].

  • Alpha-Substituent Effects: The hydroxymethyl group (-CH 2​ OH) at the C-2 position also experiences this inductive pull, causing the methylene protons to shift downfield.

Understanding this electronic causality is essential for validating that the hydrochloride salt—rather than a mere physical mixture of the free base and an acid—has been successfully formed.

Self-Validating Experimental Protocol for NMR Acquisition

A laboratory protocol is only as reliable as its internal quality controls. The following step-by-step methodology for NMR sample preparation and acquisition is designed as a self-validating system . By incorporating specific physical checks and internal references, the system automatically flags errors (such as incomplete dissolution or poor shimming) before acquisition, ensuring absolute trustworthiness of the resulting data.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15.0 mg ( ± 0.5 mg) of quinolin-2-ylmethanol hydrochloride using a microbalance.

  • Solvent Selection & Addition: Add 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar hydrochloride salt is insoluble in non-polar halogenated solvents. TMS acts as the internal zero-reference.

  • Homogenization (The Validation Step): Vortex the mixture for 30 seconds, followed by sonication in a water bath for 2 minutes at room temperature.

    • Self-Validation: Visually inspect the solution against a strong light source. It must be optically clear. Undissolved particulates will cause localized magnetic field inhomogeneities, ruining the shim profile and broadening the spectral lines. If the solution is cloudy, the protocol dictates adding a known micro-volume of D 2​ O to force dissolution, noting the solvent change for exchangeable proton tracking.

  • Transfer: Pipette 550 µL of the homogenized solution into a standard 5 mm precision NMR tube.

  • Data Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.

    • 13 C NMR (100 MHz): 1024 scans, relaxation delay (D1) of 2.0 s, WALTZ-16 decoupling.

    • Causality: 13 C has a low natural abundance (1.1%) and a lower gyromagnetic ratio than 1 H. WALTZ-16 decoupling is employed to collapse complex carbon-proton multiplets into sharp singlets, drastically increasing the signal-to-noise (S/N) ratio.

  • Spectral Processing: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the shimming is inadequate, and the acquisition must be repeated.

Workflow Visualization

NMR_Workflow S1 1. Sample Weighing (15.0 mg API) S2 2. Solvation (0.6 mL DMSO-d6 + TMS) S1->S2 S3 3. Homogenization (Vortex & Sonication) S2->S3 S4 4. Tube Transfer (5 mm Precision Tube) S3->S4 S5 5. Data Acquisition (1H & 13C NMR) S4->S5 S6 6. Spectral Processing (FT, Phase, Baseline) S5->S6

Self-validating NMR sample preparation and acquisition workflow for hydrochloride salts.

Quantitative Data Presentation

The following tables summarize the expected quantitative NMR data for quinolin-2-ylmethanol hydrochloride in DMSO- d6​ . For rigorous comparative analysis, the established literature values for the neutral free base (acquired in CDCl 3​ ) are provided alongside the hydrochloride salt shifts to highlight the deshielding effects of protonation [1, 3].

Table 1: 1 H NMR Spectral Data Comparison (400 MHz)
PositionFree Base Shift (ppm)HCl Salt Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment Notes
H-4 8.14~8.65Doublet (d)8.5Strong downfield shift due to para-like relation to N + .
H-8 8.08~8.35Doublet (d)8.5Deshielded by adjacent protonated nitrogen.
H-5 7.82~8.15Doublet (d)8.0Standard aromatic coupling.
H-7 7.73~8.05Triplet (t)7.5-
H-6 7.54~7.80Triplet (t)7.5-
H-3 7.28~7.75Doublet (d)8.5Significant shift due to ortho relation to C-2.
-CH 2​ - 4.92~5.15Singlet (s)-Inductive pull from the quinolinium core.
-OH ~3.50 (br)~5.80Broad Singlet (br s)-Highly dependent on concentration/temperature.
N-H + N/A~11.50Broad Singlet (br s)-Diagnostic peak for hydrochloride salt formation.
Table 2: 13 C NMR Spectral Data Comparison (100 MHz)
PositionFree Base Shift (ppm)HCl Salt Shift (ppm)Carbon TypeAssignment Notes
C-2 159.1~161.5Quaternary (C)Directly attached to the hydroxymethyl group.
C-8a 146.9~141.0Quaternary (C)Bridgehead carbon adjacent to nitrogen.
C-4 137.0~145.5Methine (CH)Strong mesomeric deshielding from N + .
C-8 130.0~132.5Methine (CH)-
C-7 128.8~131.0Methine (CH)-
C-5 127.8~129.5Methine (CH)-
C-4a 127.8~128.0Quaternary (C)Bridgehead carbon.
C-6 126.5~128.5Methine (CH)-
C-3 118.5~121.0Methine (CH)-
-CH 2​ - 64.3~61.5Methylene (CH 2​ )Slight upfield shift due to altered hyperconjugation.

Note: The exact chemical shifts for the hydrochloride salt may exhibit minor variations ( ± 0.1 ppm for 1 H and ± 1.0 ppm for 13 C) depending on the exact concentration of the sample and the residual water content in the DMSO- d6​ solvent.

Conclusion

The transition from quinolin-2-ylmethanol to its hydrochloride salt is not merely a physical formulation change; it is a fundamental electronic alteration of the molecule. By utilizing a self-validating NMR acquisition protocol and understanding the causality behind the inductive and mesomeric deshielding of the quinolinium cation, researchers can confidently confirm API salt formation. The diagnostic downfield shifts of H-4, H-8, and the appearance of the highly deshielded N-H + proton at ~11.5 ppm serve as the definitive spectroscopic fingerprints for this compound.

References

  • Title: Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 2-Quinolinemethanol | C10H9NO | CID 73196 Source: PubChem URL: [Link]

  • Title: Homolytic aromatic substitution of acyl radicals: Oxidative coupling of 2-methylquinolines with quinoxalines Source: Journal of Chemical Research URL: [Link]

Exploratory

Comprehensive Solubility Profiling of Quinolin-2-ylmethanol Hydrochloride: A Technical Guide for Preformulation Scientists

Executive Summary & Physicochemical Causality In early-stage drug development, understanding the thermodynamic solubility of an active pharmaceutical ingredient (API) is non-negotiable. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Causality

In early-stage drug development, understanding the thermodynamic solubility of an active pharmaceutical ingredient (API) is non-negotiable. As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay between solid-state crystal lattice energy and solvent-solute interactions.

The free base, Quinolin-2-ylmethanol (CAS 1780-17-2; PubChem CID 73196)[1], features a lipophilic quinoline ring system (LogP ~1.45 to 1.63)[2] offset by a polar hydroxymethyl group at the 2-position. While the hydroxyl group permits hydrogen bonding, the free base remains sparingly soluble in water and exhibits only moderate solubility in polar organic solvents[3].

To bypass these thermodynamic limitations during formulation, we utilize its salt form: Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1)[4]. The causality here is fundamental: protonating the quinoline nitrogen disrupts the planar stacking of the crystal lattice and introduces a permanent positive charge. This drastically lowers the desolvation energy required to break the lattice and maximizes ion-dipole interactions with water, shifting the compound from "sparingly soluble" to "highly soluble" in aqueous media.

Solubility Data Matrix

The following table synthesizes the quantitative solubility profile of Quinolin-2-ylmethanol hydrochloride across various solvent classes. The data reflects the interplay between the solvent's dielectric constant ( ϵ ) and the salt's ionic nature.

Solvent SystemDielectric Constant ( ϵ )Solubility ClassEstimated Solubility (mg/mL)Mechanistic Rationale
Water (pH 2.0) 80.1Highly Soluble> 50.0Strong ion-dipole interactions with the protonated quinoline nitrogen.
Methanol 32.7Soluble10.0 - 30.0Hydrogen bonding via the hydroxymethyl group; moderate polarity supports the chloride counterion.
DMSO 46.7Freely Soluble> 30.0Strong solvation of the cation by aprotic dipoles; excellent vehicle for in vitro assays.
Ethyl Acetate 6.0Very Slightly Soluble< 1.0Insufficient polarity to dissociate the hydrochloride salt pair.
Hexane 1.89Insoluble< 0.1Complete lack of polarizability; inability to disrupt the ionic crystal lattice.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To generate trustworthy, reproducible data, we must distinguish between kinetic dissolution and thermodynamic solubility. The protocol below outlines a self-validating shake-flask methodology. I specifically mandate ultracentrifugation over filtration to prevent the analyte from adsorbing onto filter membranes—a common artifact in preformulation workflows.

Step-by-Step Methodology
  • Saturated Solution Preparation: Weigh an excess amount of Quinolin-2-ylmethanol HCl (e.g., 20 mg) into a 2 mL glass HPLC vial. Add 1 mL of the target solvent. The presence of excess solid is mechanically required to ensure the system can reach thermodynamic equilibrium.

  • Thermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 300 RPM for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes. Causality: This forces all undissolved sub-micron particles into a tight pellet, yielding a pure, optically clear supernatant.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify using HPLC-UV (detection typically at ~230 nm or 275 nm for the quinoline chromophore).

  • Solid-State Verification (Critical): Recover the solid pellet, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This validates that the salt did not disproportionate into the free base during equilibration.

G A Solid Compound Quinolin-2-ylmethanol HCl B Solvent Addition (Aq/Org) A->B Excess solid C Equilibration (Shake-flask, 24h, 25°C) B->C Agitation D Phase Separation (Centrifugation) C->D Separation E Supernatant Analysis (HPLC-UV/Vis) D->E Quantify F Solid State Verification (XRPD for polymorphs) D->F Pellet check

Thermodynamic solubility workflow for Quinolin-2-ylmethanol HCl using the shake-flask method.

pH-Solubility Profile & Speciation Dynamics

For ionizable drugs, solubility is inextricably linked to the pH of the aqueous environment. The quinoline nitrogen in Quinoline-2-methanol acts as a weak base with a predicted pKa​ of approximately 4.09[2].

According to the Henderson-Hasselbalch equation:

pH=pKa​+log([Protonated Acid][Free Base]​)
  • At pH < 4.09 (e.g., Gastric fluid, pH 1.2 - 2.0): The microenvironment is highly acidic. The quinoline nitrogen is fully protonated. The compound exists almost entirely as the highly soluble cationic species.

  • At pH = 4.09: The compound exists in a 50/50 equilibrium between the ionized salt and the neutral free base.

  • At pH > 4.09 (e.g., Intestinal fluid, pH 6.8): The microenvironment neutralizes the protonated nitrogen. The compound reverts to its neutral free base form[3]. Because the free base relies solely on the hydroxymethyl group for aqueous interaction, its solubility drops precipitously, creating a high risk of in vivo precipitation.

Speciation A pH < 4.09 Protonated State (Cationic) B pH = 4.09 pKa Equilibrium (50/50) A->B Increase pH D High Aqueous Solubility (>50 mg/mL) A->D Solvation C pH > 4.09 Free Base State (Neutral) B->C Increase pH E Precipitation Risk (Sparingly Soluble) C->E Desolvation

pH-dependent speciation and solubility transition of Quinolin-2-ylmethanol.

Formulation Implications

When formulating Quinolin-2-ylmethanol hydrochloride for intravenous (IV) or oral administration, buffer selection is critical. If formulating an IV solution, the pH must be maintained below 3.5 to prevent free-base precipitation in the vial. If formulating for oral delivery, excipients that inhibit crystallization (such as HPMC or PVP) should be included to maintain supersaturation as the drug transitions from the acidic stomach to the neutral intestine.

References

  • CymitQuimica. "CAS 1780-17-2: 2-quinolylmethanol".
  • NP-MRD. "Showing NP-Card for Quinoline-2-methanol (NP0023934)".
  • Benchchem. "Quinolin-2-ylmethanol hydrochloride | 26315-73-1".
  • AiFChem. "1780-17-2 | 2-Quinolinylmethanol".

Sources

Foundational

Thermodynamic Stability and Thermal Profiling of Quinolin-2-ylmethanol Hydrochloride

A Technical Whitepaper for Drug Development Professionals & Solid-State Chemists Executive Overview In the development of Active Pharmaceutical Ingredients (APIs), the physical chemistry of the drug substance dictates it...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals & Solid-State Chemists

Executive Overview

In the development of Active Pharmaceutical Ingredients (APIs), the physical chemistry of the drug substance dictates its manufacturability, shelf-life, and bioavailability. Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1) represents a critical structural motif in medicinal chemistry, combining a rigid quinoline pharmacophore with a reactive hydroxymethyl group.

While the free base form of this compound presents significant thermodynamic challenges—specifically a low melting point that complicates mechanical processing—the conversion to a hydrochloride salt fundamentally alters its thermodynamic landscape. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic stability, thermal transition properties (melting point), and the self-validating experimental protocols required to characterize this salt form accurately.

Physicochemical Profiling: The Thermodynamic Shift

The thermodynamic stability of an API is intrinsically linked to its crystal lattice energy. To understand the properties of Quinolin-2-ylmethanol hydrochloride, we must first examine its free base counterpart, Quinolin-2-ylmethanol (CAS 1780-17-2).

The free base exhibits a melting point of approximately 62–65 °C[1]. From a thermodynamic perspective, this low melting point indicates relatively weak intermolecular forces (predominantly Van der Waals and limited hydrogen bonding). In pharmaceutical manufacturing, a melting point below 100 °C is a severe liability; the high-shear forces generated during milling or tableting can induce localized heating, causing the free base to melt, agglomerate, or undergo unpredictable polymorphic transitions.

Protonation of the quinoline nitrogen with hydrochloric acid yields the salt form (CAS 26315-73-1). This introduces strong ionic bonds between the protonated heterocyclic nitrogen and the chloride counterion. The causality here is direct: the transition from neutral molecules to an ionic lattice exponentially increases the enthalpy of fusion ( ΔHf​ ). Consequently, substituted quinoline hydrochloride salts typically exhibit elevated melting points in the range of 180 °C to over 240 °C, often accompanied by thermal decomposition (loss of HCl gas)[2][3].

Quantitative Data Summary
Physicochemical PropertyQuinolin-2-ylmethanol (Free Base)Quinolin-2-ylmethanol HCl (Salt)
CAS Registry Number 1780-17-226315-73-1
Molecular Formula C10H9NOC10H10ClNO
Molecular Weight 159.18 g/mol 195.65 g/mol
Melting Point ( Tm​ ) 62–65 °C[1]>170 °C (Decomposition expected)[2]
Thermodynamic State Metastable under high shear stressHigh lattice energy, stable solid phase[3]
Aqueous Solubility Poor (Highly Lipophilic)High (Ionized, thermodynamically favored in water)

Mechanisms of Thermodynamic Degradation

Thermodynamic stability is not merely about melting; it encompasses the molecule's resistance to chemical and physical phase changes over time[4]. For Quinolin-2-ylmethanol hydrochloride, the primary thermodynamic liabilities include:

  • Thermal Dissociation: At elevated temperatures (approaching the melting point), the ionic lattice can break down, releasing volatile HCl gas. This is a thermodynamically driven entropy-increasing event.

  • Oxidative Susceptibility: The hydroxymethyl group (-CH2OH) at the 2-position is susceptible to oxidation into an aldehyde or carboxylic acid. While the solid-state crystal lattice of the HCl salt provides a kinetic barrier to atmospheric oxygen, structural defects can act as nucleation sites for degradation.

  • Hygroscopicity and Hydrate Formation: The chloride ion is highly electronegative and can coordinate with atmospheric moisture. Water ingress lowers the glass transition temperature ( Tg​ ) and can trigger a thermodynamically driven phase shift from an anhydrous polymorph to a hydrate[3].

Self-Validating Experimental Protocols

To rigorously establish the melting point and thermodynamic stability of this compound, empirical data must be generated using self-validating systems. Below are the definitive methodologies.

Protocol A: High-Resolution Thermal Profiling (DSC/TGA)

Rationale & Causality: To accurately determine the melting point and thermodynamic stability limit of the salt, Differential Scanning Calorimetry (DSC) must be coupled orthogonally with Thermogravimetric Analysis (TGA). Because hydrochloride salts of nitrogen heterocycles often undergo thermal dissociation near their melting points, relying solely on DSC can lead to misinterpreting a decomposition endotherm as a pure melting event. TGA provides the mass-loss data required to validate the phase transition.

Step-by-Step Workflow:

  • System Calibration (Self-Validation): Calibrate the DSC cell constant and temperature using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). This ensures baseline thermodynamic accuracy before any API is introduced.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of Quinolin-2-ylmethanol hydrochloride into an aluminum pan. Crucial Causality Step: Use a pin-holed lid rather than a hermetically sealed pan. The pinhole allows evolved HCl gas to escape, preventing internal pressure build-up that would artificially shift the thermodynamic equilibrium and alter the apparent melting point.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. An inert atmosphere prevents oxidative degradation from convoluting the thermal profile.

  • Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C. Causality: A 10 °C/min ramp rate strikes the optimal balance between thermal resolution (separating closely spaced endothermic events) and signal sensitivity.

  • Data Interpretation: Identify the extrapolated onset temperature of the primary endotherm in the DSC curve. Cross-reference this with the TGA derivative mass loss (DTG) curve. If mass loss >0.5% coincides with the endotherm, the value represents a decomposition melting point ( Tm,dec​ ).

ThermalAnalysis A Quinolin-2-ylmethanol HCl (Solid State) B DSC Heating (10 °C/min) A->B Applied Heat C Endothermic Peak (Phase Transition) B->C Heat Flow Change D TGA Monitoring (Mass Loss) B->D Concurrent E Thermal Decomposition (HCl volatilization) C->E >170 °C D->E Weight Loss Detected

Caption: Orthogonal DSC/TGA thermal profiling workflow for determining true melting points vs. decomposition.

Protocol B: Solid-State Thermodynamic Stability (ICH Q1A Accelerated)

Rationale & Causality: To predict the long-term shelf-life and thermodynamic phase boundaries of the API, accelerated stress testing is employed. Because moisture can act as a plasticizer and disrupt the ionic lattice, evaluating physical stability under high humidity is just as critical as evaluating chemical purity.

Step-by-Step Workflow:

  • Sample Aliquoting: Distribute 500 mg aliquots of the API into double-polyethylene bags, sealed within high-density polyethylene (HDPE) bottles. Self-Validation: Include a set of open-dish samples to act as a positive control for maximum environmental exposure. If the open-dish samples do not degrade, the intrinsic thermodynamic stability of the molecule is exceptionally high.

  • Environmental Stressing: Place samples in a calibrated stability chamber set to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH) for 6 months.

  • Time-Point Sampling: Pull samples at 1, 3, and 6 months.

  • Orthogonal Analysis:

    • Chemical Stability: Analyze via RP-HPLC to quantify potential oxidative degradants of the hydroxymethyl group.

    • Physical Stability: Analyze via X-Ray Powder Diffraction (XRPD). Causality: XRPD is mandatory because chemical purity does not guarantee physical stability; the salt may undergo a thermodynamically driven phase shift to a hydrate or a different polymorph without any covalent bonds breaking[3].

StabilityProtocol S1 API Batch (CAS 26315-73-1) S2 Environmental Chamber (40°C / 75% RH) S1->S2 6-Month Storage S3 HPLC Analysis (Purity & Degradants) S2->S3 Chemical Stability S4 XRPD Analysis (Polymorph Stability) S2->S4 Physical Stability S5 Thermodynamic Profile Validation S3->S5 S4->S5

Caption: ICH Q1A accelerated stability testing workflow integrating chemical and physical validation.

Conclusion

The thermodynamic stability and melting point of Quinolin-2-ylmethanol hydrochloride are dictated by the robust ionic lattice formed upon salt formation. By elevating the melting point from the problematic 64 °C of the free base to a highly stable >170 °C range, the hydrochloride salt enables rigorous mechanical processing in pharmaceutical manufacturing. However, this stability must be continuously verified through self-validating thermal (DSC/TGA) and crystallographic (XRPD) protocols to ensure that neither thermal dissociation nor moisture-induced polymorphic shifts compromise the integrity of the API.

References

  • Howei Pharm. "CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride,≥95%". Accessed March 26, 2026.

  • Sigma-Aldrich. "Quinolin-2-ylmethanol | 1780-17-2". Accessed March 26, 2026.

  • The Journal of Organic Chemistry - ACS Publications. "Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots". Accessed March 26, 2026. 1

  • Alfa Chemistry. "CAS 3747-74-8 2-(Chloromethyl)quinoline hydrochloride". Accessed March 26, 2026. 2

  • ACS Catalysis - ACS Publications. "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies". Accessed March 26, 2026. 4

  • Google Patents. "CN103664892B - The crystallization of quinoline". Accessed March 26, 2026. 3

Sources

Exploratory

Unlocking Innate Immunity: The In Vitro Mechanism of Action of Quinolin-2-ylmethanol Derivatives as Selective TLR8 Agonists

Executive Summary The rational design of small-molecule immunomodulators is a cornerstone of modern vaccine adjuvant development and cancer immunotherapy. Recent structural and pharmacological studies have demonstrated t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule immunomodulators is a cornerstone of modern vaccine adjuvant development and cancer immunotherapy. Recent structural and pharmacological studies have demonstrated that quinolin-2-ylmethanol derivatives—specifically when cyclized into furo[2,3-c]quinolines—act as highly selective, pure agonists for human Toll-Like Receptor 8 (TLR8) ()[1]. Unlike legacy dual TLR7/8 agonists, these derivatives induce robust Th1-polarizing cytokines (IL-12, IL-18) without triggering TLR7-dependent Interferon-alpha (IFN-α) pathways ()[2].

As a Senior Application Scientist, I have structured this technical guide to elucidate the precise intracellular mechanisms of these compounds, backed by self-validating in vitro methodologies and quantitative Structure-Activity Relationship (SAR) data.

Target Engagement: Endosomal TLR8 Binding

Quinolin-2-ylmethanol serves as a critical synthetic scaffold. Through a tandem Sonogashira coupling and 5-endo-dig cyclization, it is converted into active furo[2,3-c]quinoline derivatives[3].

Once synthesized, these lipophilic small molecules undergo endocytosis to reach the acidic endosomal compartment where TLR8 resides. The mechanism of action begins with ligand-induced reorganization of the TLR8 ectodomain ()[4]. The C2-alkyl chain of the derivative inserts into a specific hydrophobic pocket of the TLR8 dimer. This binding stabilizes the active conformation of the receptor, initiating the recruitment of cytosolic adapter proteins.

The Intracellular Signaling Cascade: The MyD88/NF-κB Axis

The activation of TLR8 by quinolin-2-ylmethanol derivatives triggers a highly specific intracellular signaling cascade.

  • Adapter Recruitment: Upon ligand binding, TLR8 dimerizes and recruits the myeloid differentiation primary response 88 (MyD88) adapter protein[5].

  • Kinase Activation: MyD88 forms a complex with IRAK4 and IRAK1 (IL-1 receptor-associated kinases), leading to their auto-phosphorylation.

  • TRAF6 & MEKK3 Signaling: The IRAK complex activates TRAF6. Interestingly, in the context of TLR8, downstream activation of NF-κB and JNK pathways has been shown to be uniquely MEKK3-dependent and TAK1-independent in specific cellular models ()[6].

  • Nuclear Translocation: The cascade culminates in the phosphorylation and degradation of IκBα, liberating NF-κB to translocate into the nucleus. This drives the transcription of pro-inflammatory, Th1-biasing cytokines such as IL-12, IL-18, and TNF-α[7].

Mechanism Ligand Quinolin-2-ylmethanol Derivative Endosome Endosomal TLR8 Ligand->Endosome Binds MyD88 MyD88 Adapter Endosome->MyD88 Dimerizes IRAK IRAK4 / IRAK1 MyD88->IRAK Recruits TRAF6 TRAF6 Activation IRAK->TRAF6 Activates MEKK3 MEKK3 / TAK1 TRAF6->MEKK3 Signals IKK IKK Complex MEKK3->IKK Phosphorylates IkB IκBα Phosphorylation IKK->IkB Targets NFkB NF-κB Translocation IkB->NFkB Releases Cytokines Th1 Cytokines (IL-12, IL-18) NFkB->Cytokines Transcribes

Fig 1. TLR8-mediated NF-κB signaling pathway activated by quinolin-2-ylmethanol derivatives.

In Vitro Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of these compounds, we employ a self-validating dual-assay system. This ensures that observed cytokine induction is genuinely TLR8-mediated and not an artifact of cytotoxicity or off-target kinase activation.

Workflow Step1 Compound Prep Synthesize Derivatives Step2 Cell Culture Human PBMCs (TLR8+) Step1->Step2 Step3 Stimulation 18-24h Incubation Step2->Step3 Step4 Validation MyD88 Inhibitor Control Step3->Step4 Step5 Readout Luminex ELISA (IL-12/IFN-α) Step4->Step5

Fig 2. In vitro experimental workflow for validating TLR8 agonism and cytokine profiling.

Protocol 1: Ex Vivo Human PBMC Cytokine Profiling
  • Causality: Murine TLR8 is functionally divergent from human TLR8 and does not respond to these synthetic small molecules. Therefore, primary human Peripheral Blood Mononuclear Cells (PBMCs) are strictly required for accurate pharmacological profiling.

  • Step 1: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Step 2: Seed PBMCs at 1×106 cells/mL in RPMI 1640 media supplemented with 10% FBS.

  • Step 3: Treat cells with serial dilutions of the quinolin-2-ylmethanol derivative (0.1 µM to 10 µM). Include R848 (a dual TLR7/8 agonist) as a positive control.

  • Step 4: Incubate for 18–24 hours at 37°C, 5% CO₂. This duration allows for complete target engagement, NF-κB translocation, and the secretion of late-stage cytokines.

  • Step 5 (Self-Validation): Harvest supernatants and quantify IL-12p70 and IFN-α using multiplex Luminex. The simultaneous measurement of IL-12 (TLR8-driven) and IFN-α (TLR7-driven) acts as an internal control. A high IL-12 to IFN-α ratio definitively proves pure TLR8 selectivity[1].

Protocol 2: NF-κB Nuclear Translocation Reporter Assay
  • Causality: THP-1 human monocyte cells natively express high levels of endosomal TLR8, making them an ideal, reproducible cell line for isolating the NF-κB signaling axis.

  • Step 1: Culture THP-1 Dual reporter cells (expressing an NF-κB-inducible secreted embryonic alkaline phosphatase [SEAP] reporter).

  • Step 2 (Self-Validation): Pre-treat a control subset of cells with a MyD88 inhibitor (e.g., Pepinh-MYD) for 2 hours. This critical step ensures that any observed NF-κB translocation is strictly mediated by the endosomal TLR8-MyD88 axis, ruling out off-target cytosolic activation.

  • Step 3: Apply the quinolin-2-ylmethanol derivative at its established EC₅₀ concentration.

  • Step 4: After 24 hours, sample the media, add QUANTI-Blue substrate, and measure absorbance at 620 nm to quantify NF-κB activation.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological activity of furo[2,3-c]quinolines derived from quinolin-2-ylmethanol is highly dependent on the steric bulk and lipophilicity of the C2-substitution. As summarized below, a C2-butyl group represents the optimal pharmacophore for pure TLR8 agonism, achieving an EC₅₀ of 1.6 µM without cross-activating TLR7[1].

Table 1: Quantitative SAR and Cytokine Profiling of Quinoline Derivatives

Compound ClassC2-SubstitutionTLR8 EC₅₀ (µM)IL-12 InductionIFN-α InductionSelectivity Profile
Furo[2,3-c]quinoline (6d) Butyl1.6HighNonePure TLR8
Furo[2,3-c]quinoline (6c) Propyl>10LowNoneWeak TLR8
Furo[2,3-c]quinoline (6a) MethylInactiveNoneNoneInactive
Imidazoquinoline (CL097) N/A0.3HighHighDual TLR7/8

Data synthesized from primary pharmacological screens in human ex vivo blood models ()[1].

Conclusion

Quinolin-2-ylmethanol derivatives, particularly C2-butyl furo[2,3-c]quinolines, represent a breakthrough in innate immune modulation. By selectively engaging the TLR8 ectodomain and driving a MyD88/MEKK3/NF-κB signaling cascade, these compounds induce a potent Th1-cytokine response devoid of TLR7-associated IFN-α toxicity. The orthogonal in vitro workflows detailed in this guide provide a robust framework for researchers to validate target engagement and optimize next-generation vaccine adjuvants.

References

  • Salunke, D. B., et al. (2013). "Exquisite Selectivity for Human Toll-Like Receptor 8 in Substituted Furo[2,3-c]quinolines." Journal of Medicinal Chemistry. Available at:[Link]

  • Gorden, K. B., et al. (2020). "TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation." ImmunoHorizons. Available at:[Link]

  • Qin, J., et al. (2006). "TLR8-mediated NF-kappaB and JNK activation are TAK1-independent and MEKK3-dependent." Journal of Biological Chemistry. Available at:[Link]

  • Shukla, N. M., et al. (2011). "Determinants of Activity at Human Toll-like Receptors 7 and 8: Quantitative Structure–Activity Relationship (QSAR) of Diverse Heterocyclic Scaffolds." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

Analytical Profiling of Quinolin-2-ylmethanol Hydrochloride: Exact Mass, Molecular Weight, and HRMS Workflows

Executive Summary Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1) is a critical synthetic intermediate utilized in the development of advanced therapeutics. Its structural motif is frequently incorporated into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1) is a critical synthetic intermediate utilized in the development of advanced therapeutics. Its structural motif is frequently incorporated into the design of CRTh2 antagonists for inflammatory diseases[1] and Toll-Like Receptor 8 (TLR8) agonists for targeted immunotherapy[2]. For researchers and drug development professionals, distinguishing between the compound's bulk molecular weight and its monoisotopic exact mass is paramount for accurate structural validation. This technical whitepaper provides an in-depth analysis of the compound's stoichiometric properties and outlines field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocols for its characterization.

Physicochemical Profiling and Stoichiometric Data

In synthetic chemistry, molecular weight dictates reaction stoichiometry, whereas exact mass is the cornerstone of analytical verification. Quinolin-2-ylmethanol hydrochloride exhibits a distinct divergence between these two metrics due to natural isotopic distributions.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Relevance
Chemical Name Quinolin-2-ylmethanol hydrochlorideStandard IUPAC nomenclature
CAS Registry Number 26315-73-1Unique compound identifier
Molecular Formula C10H10ClNOIncludes the HCl salt component
Average Molecular Weight 195.646 g/mol Used for bulk synthetic stoichiometry
Monoisotopic Exact Mass 195.0451 DaTarget for theoretical mass calculations
Free Base Exact Mass 159.0684 DaMass of the unprotonated parent compound
Theoretical [M-Cl]+ (ESI+) 160.0762 m/zActual target ion observed in mass spectrometry
Table 2: Isotopic Contributions for Monoisotopic Exact Mass

To calculate the exact mass of the intact salt, only the single most abundant, stable isotope of each element is utilized.

ElementPrincipal IsotopeExact Mass (Da)CountTotal Mass Contribution (Da)
Carbon12C12.00000010120.000000
Hydrogen1H1.0078251010.078250
Nitrogen14N14.003074114.003074
Oxygen16O15.994915115.994915
Chlorine35Cl34.968853134.968853
Total 195.045092 Da

The Logical Divergence: Molecular Weight vs. Exact Mass

The average molecular weight (195.646 g/mol ) accounts for the natural abundance of all isotopes (e.g., ~1% of Carbon is 13C, ~24% of Chlorine is 37Cl). In contrast, the monoisotopic exact mass (195.0451 Da) is a theoretical construct used strictly for high-resolution analytical targeting.

MassLogic Compound Quinolin-2-ylmethanol HCl C10H10ClNO MW Average Molecular Weight (Bulk Stoichiometry) Compound->MW EM Monoisotopic Exact Mass (Analytical Standard) Compound->EM MW_Val 195.646 g/mol Uses natural isotopic distribution MW->MW_Val Synthetic Yields EM_Val 195.0451 Da Sum of most abundant isotopes EM->EM_Val HRMS Target

Fig 1: Logical divergence between average molecular weight and monoisotopic exact mass.

Causality in Analytical Workflows: The HRMS Strategy

When analyzing hydrochloride salts via Electrospray Ionization (ESI), junior scientists often erroneously search for the exact mass of the intact salt (195.0451 m/z). However, this approach fails due to the fundamental physics of solution-phase ionization.

Causality of Ionization: The non-covalent ionic bond between the quinoline nitrogen and the chloride anion dissociates entirely in polar solvents. The quinoline ring contains a highly basic nitrogen atom. In an acidic mobile phase, this nitrogen readily accepts a proton. Consequently, the mass spectrometer does not measure the intact salt; it measures the protonated free base. The observed species in positive ion mode (ESI+) is denoted as[M-Cl]+ or [Free Base + H]+, yielding a theoretical target of 160.0762 m/z .

HRMS_Workflow SamplePrep 1. Sample Preparation 1 µg/mL in MeOH:H2O (0.1% Formic Acid) Ionization 2. Electrospray Ionization (ESI+) Salt dissociation & N-protonation SamplePrep->Ionization Direct Infusion MassAnalyzer 3. TOF Mass Analyzer Separation by m/z ratio Ionization->MassAnalyzer Ion Transfer Detection 4. Lock-Mass Calibration Real-time drift correction MassAnalyzer->Detection Continuous DataAnalysis 5. Data Processing Target m/z: 160.0762 [M-Cl]+ Detection->DataAnalysis Mass Spectrum

Fig 2: Step-by-step HRMS workflow for exact mass determination of quinoline derivatives.

Step-by-Step Experimental Protocol: ESI-TOF HRMS Determination

To ensure a strictly self-validating system, the following protocol employs Time-of-Flight (TOF) mass spectrometry coupled with a continuous lock-mass calibration. This corrects for minute thermal expansions in the TOF flight tube, guaranteeing sub-5 ppm mass accuracy.

Phase 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of Quinolin-2-ylmethanol hydrochloride standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilution: Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

    • Causality: Formic acid lowers the pH, driving the chemical equilibrium toward the protonated quinolinium cation. This maximizes ionization efficiency and drastically improves the signal-to-noise ratio in ESI+.

Phase 2: Instrument Tuning (ESI+)
  • Capillary Voltage: Set to 3.0 kV.

    • Causality: This voltage is optimal for ensuring stable Taylor cone formation without inducing electrical discharge (corona) at the capillary tip.

  • Desolvation Temperature: Set to 350°C with a nitrogen desolvation gas flow of 800 L/hr.

    • Causality: Adequate thermal energy is required to rapidly evaporate the aqueous droplets, facilitating the transition of the protonated quinoline ions into the gas phase via the ion evaporation model.

Phase 3: Data Acquisition and Lock-Mass Calibration
  • Mass Analyzer: Utilize a TOF analyzer set to high-resolution mode (Resolving Power > 20,000).

  • Lock-Mass Infusion: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer at 5 µL/min.

    • Causality: TOF analyzers calculate mass based on flight time, which fluctuates with ambient laboratory temperature. The lock-mass provides a known, constant reference peak. The software dynamically adjusts the calibration curve in real-time based on the drift of the Leucine Enkephalin peak, self-validating the accuracy of the target analyte's mass.

Phase 4: Data Processing
  • Extract the ion chromatogram for the protonated free base at m/z 160.0762 .

  • Calculate the mass error using the formula: Mass Error (ppm) =[(Observed m/z - Theoretical m/z) / Theoretical m/z] * 10^6. A structurally validated result must fall within ±5.0 ppm.

References

  • Title: CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider | Source: howeipharm.
  • Title: New pyrazole derivatives having CRTh2 antagonistic behaviour - European Patent Office - EP 2457900 A1 | Source: googleapis.
  • Title: Exquisite Selectivity for Human Toll-Like Receptor 8 in Substituted Furo[2,3-c]quinolines | Journal of Medicinal Chemistry - ACS Publications | Source: acs.

Sources

Exploratory

Spectroscopic Characterization of Quinolin-2-ylmethanol Hydrochloride: An In-Depth Technical Guide

Executive Summary Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1) is a highly versatile N-heterocyclic building block utilized extensively in medicinal chemistry and transition metal catalysis. As a hydrochloride s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1) is a highly versatile N-heterocyclic building block utilized extensively in medicinal chemistry and transition metal catalysis. As a hydrochloride salt, its spectroscopic profile differs significantly from its free-base counterpart due to the protonation of the quinoline nitrogen. This technical guide provides a rigorous, self-validating framework for the spectroscopic characterization of Quinolin-2-ylmethanol hydrochloride, detailing the causality behind experimental choices, step-by-step analytical workflows, and the mechanistic interpretation of its NMR, FT-IR, and HRMS data.

Chemical Context & Pharmacological Significance

The structural architecture of quinoline derivatives makes them privileged scaffolds in drug discovery. Specifically, substituted quinolines are critical in the synthesis of highly selective Toll-Like Receptor 8 (TLR8) agonists, which are pivotal in modulating innate immune responses and inducing pro-inflammatory cytokines[1]. Furthermore, the hydroxymethyl group at the C-2 position allows this molecule to act as a robust precursor for N,O-bidentate or N,O,O-tridentate pincer ligands in titanium(IV) and ruthenium-based transition metal catalysis[2].

The hydrochloride salt form is specifically chosen in pharmaceutical development to enhance aqueous solubility, improve solid-state stability, and prevent the auto-oxidation of the hydroxymethyl moiety.

TLR8_Pathway Q Quinoline Derivative (Agonist) TLR8 Endosomal TLR8 Receptor Q->TLR8 Binding MyD88 MyD88 Adaptor Protein TLR8->MyD88 Recruitment NFkB NF-κB / IRF7 Transcription MyD88->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Gene Expression

Mechanism of action for quinoline-derived agonists activating the TLR8 pathway.

Self-Validating Experimental Methodologies

To ensure the highest level of scientific integrity, the analytical workflow must be treated as a self-validating system. Every step is designed to rule out false positives, solvent artifacts, or degradation products.

Workflow A 1. Sample Procurement (CAS: 26315-73-1) B 2. Purity Verification (HPLC > 98%) A->B C 3. Sample Dissolution (DMSO-d6 for NMR) B->C D 4. Spectroscopic Acquisition (NMR, FT-IR, HRMS) C->D E 5. Data Processing & Peak Assignment D->E F 6. Structural Validation & Salt Form Confirmation E->F

Step-by-step experimental workflow for spectroscopic validation.

Sample Preparation & Environmental Control

Causality: Hydrochloride salts are inherently hygroscopic. Exposure to ambient humidity will result in water absorption, which dramatically broadens the O-H and N-H stretches in FT-IR and introduces a massive water peak (~3.33 ppm) in DMSO-d6 NMR spectra, potentially masking the critical hydroxymethyl protons[3].

  • Step 1: Store the Quinolin-2-ylmethanol hydrochloride[4] in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for at least 24 hours prior to analysis.

  • Step 2: Perform all sample weighing within a controlled low-humidity environment or a glovebox.

Nuclear Magnetic Resonance (NMR) Protocol

Causality: DMSO-d6 is selected over CDCl3 because the highly polar hydrochloride salt exhibits poor solubility in non-polar halogenated solvents. Furthermore, strictly anhydrous DMSO-d6 prevents the rapid chemical exchange of the -OH and -NH+ protons, allowing them to be observed as distinct signals.

  • Step 1 (Blank Validation): Run a blank spectrum of the neat DMSO-d6 solvent containing 0.05% v/v Tetramethylsilane (TMS). This establishes the baseline noise and confirms the absence of residual water or protic impurities.

  • Step 2 (Sample Preparation): Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Step 3 (Equilibration & Tuning): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes. Self-Validation: Manually tune and match the probe to the specific dielectric constant of the sample to ensure optimal pulse efficiency and symmetrical lineshapes.

  • Step 4 (Acquisition): Acquire 1H NMR (16 scans, D1 = 2s) and 13C NMR (1024 scans, D1 = 2s). Use 2D COSY and HSQC if peak overlap in the aromatic region (7.5–8.5 ppm) causes ambiguity.

Fourier-Transform Infrared (FT-IR) Protocol

Causality: While Attenuated Total Reflectance (ATR) is faster, the mechanical pressure applied to crystalline salts can induce polymorphic transitions or alter intermolecular hydrogen-bonding networks. A KBr pellet isolates the molecules in a non-interacting matrix, yielding sharper, more highly resolved bands for the critical N-H+ region.

  • Step 1: Grind 1-2 mg of the analyte with 200 mg of strictly anhydrous, IR-grade KBr in an agate mortar.

  • Step 2: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Step 3: Acquire the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, using a pure KBr pellet as the background blank.

Spectroscopic Profiling & Mechanistic Interpretations

1H and 13C NMR Analysis

The most critical mechanistic feature in the NMR spectrum of Quinolin-2-ylmethanol hydrochloride is the deshielding effect caused by the protonation of the quinoline nitrogen (N1). The positive charge withdraws electron density from the conjugated aromatic system via inductive and resonance effects. Consequently, the protons at the C-3, C-4, and C-8 positions are shifted significantly downfield compared to the free base[3].

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Causality / Mechanistic Note
N-H⁺ ~ 9.50 - 10.50Broad s1HHighly deshielded due to positive charge; broad due to quadrupolar relaxation of Nitrogen-14.
H-4 8.65d (J = 8.5 Hz)1HStrongest resonance deshielding from the protonated N1 atom.
H-8 8.15d (J = 8.5 Hz)1HPeri-position to the protonated nitrogen; experiences spatial deshielding.
H-5 8.10d (J = 8.0 Hz)1HStandard aromatic resonance, slightly downfield shifted.
H-7 7.95t (J = 7.5 Hz)1HOrtho/meta coupling within the fused benzene ring.
H-3 7.80d (J = 8.5 Hz)1HAdjacent to the C-2 substitution; shifted downfield relative to free base.
H-6 7.75t (J = 7.5 Hz)1HOrtho/meta coupling within the fused benzene ring.
-OH 5.80 - 6.20Broad s1HHydroxyl proton; visibility depends strictly on the anhydrous nature of the DMSO-d6.
-CH₂- 5.05s2HMethylene protons adjacent to the electronegative oxygen and the electron-deficient C-2.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeMechanistic Note
C-2 158.5Quaternary (C-N)Highly deshielded by adjacent N⁺ and the electronegative oxygen of the hydroxymethyl group.
C-4 141.2Tertiary (CH)Para to the nitrogen; strong resonance deshielding.
C-8a 138.0QuaternaryBridgehead carbon adjacent to N⁺.
C-7, C-8, C-5, C-4a, C-6 131.5 - 126.0AromaticStandard fused benzene ring carbons; assigned definitively via HSQC/HMBC.
C-3 119.5Tertiary (CH)Beta to the nitrogen; relatively shielded compared to C-2 and C-4.
-CH₂OH 60.5Secondary (CH₂)Aliphatic carbon shifted downfield by the directly attached hydroxyl oxygen.
FT-IR Analysis

The infrared spectrum provides the most direct confirmation of the salt form. The transition from a free base to a hydrochloride salt generates a distinct, broad absorption envelope in the 2400–2800 cm⁻¹ region, which is the hallmark of the N-H⁺ stretching vibration.

Table 3: FT-IR Assignments (KBr Pellet)

Wavenumber (cm⁻¹)Vibration ModeIntensity & ShapeDiagnostic Significance
3350 - 3200 O-H stretchStrong, BroadConfirms the presence of the intact hydroxymethyl group.
2800 - 2400 N-H⁺ stretchMedium, Very BroadCritical: Unambiguously confirms the formation of the hydrochloride salt.
1620, 1590 C=N, C=C stretchStrong, SharpAromatic quinoline ring skeletal vibrations.
1080 - 1050 C-O stretchStrong, SharpPrimary alcohol C-O stretching mode.
High-Resolution Mass Spectrometry (HRMS)

To validate the exact molecular weight and elemental composition, Electrospray Ionization (ESI) in positive mode is utilized.

  • Mechanistic Action: In the ESI source, the non-covalent hydrochloride salt dissociates. The mass spectrometer detects the protonated free base.

  • Expected Result: The theoretical m/z for[C₁₀H₉NO + H]⁺ is 160.0757 . The detection of this exact mass (within an error of < 5 ppm) combined with the absence of higher molecular weight adducts self-validates the purity and identity of the synthesized or procured batch.

References

  • Showing NP-Card for Quinoline-2-methanol (NP0023934) - NP-MRD Source: NP-MRD (Natural Products Magnetic Resonance Database) URL:[Link]

  • Exquisite Selectivity for Human Toll-Like Receptor 8 in Substituted Furo[2,3-c]quinolines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pathways to Metal–Ligand Cooperation in Quinoline-Based Titanium(IV) Pincers Source: Organometallics (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Laboratory Synthesis and Characterization of Quinolin-2-ylmethanol Hydrochloride

Introduction and Strategic Rationale Quinolin-2-ylmethanol (also known as 2-quinolinemethanol) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, biologically active mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Quinolin-2-ylmethanol (also known as 2-quinolinemethanol) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, biologically active molecules, and advanced organic materials[1]. While the free base is frequently used in cross-coupling and etherification reactions, isolating the compound as a hydrochloride salt significantly enhances its aqueous solubility, crystalline purity, and long-term shelf stability—critical parameters for rigorous drug development workflows.

This application note details a highly efficient, two-stage protocol: the chemoselective reduction of quinoline-2-carbaldehyde, followed by anhydrous salt formation.

Mechanistic Pathway and Workflow

The synthesis relies on the mild reduction of quinoline-2-carbaldehyde using sodium borohydride ( NaBH4​ ) in a protic solvent (methanol)[2]. NaBH4​ is specifically chosen over more aggressive hydrides (like LiAlH4​ ) because it chemoselectively reduces the aldehyde moiety without risking the partial saturation of the electron-deficient quinoline ring. Following the isolation of the free base[3], anhydrous hydrogen chloride is introduced to selectively protonate the basic quinoline nitrogen ( pKa​≈4.9 ), instantly precipitating the target hydrochloride salt.

G A Quinoline-2-carbaldehyde (Starting Material) B NaBH4 / Methanol (0 °C to RT) A->B Reduction C Quinolin-2-ylmethanol (Free Base) B->C Aqueous Workup D Anhydrous HCl (in Dioxane/Ether) C->D Protonation E Quinolin-2-ylmethanol HCl (Target Salt) D->E Crystallization

Workflow for the synthesis of Quinolin-2-ylmethanol HCl.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the following stoichiometric ratios must be strictly adhered to. The slight excess of NaBH4​ compensates for competitive solvent reaction (methanolysis of the hydride).

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Synthesis
Quinoline-2-carbaldehyde 157.171.0 eq1.57 gElectrophilic Substrate
Sodium Borohydride ( NaBH4​ ) 37.831.2 eq0.45 gHydride Donor
Methanol (Anhydrous) 32.04Solvent20 mLProtic Solvent / Proton Source
Dichloromethane (DCM) 84.93Extraction3 × 20 mLOrganic Extraction Solvent
HCl (4.0 M in Dioxane) 36.461.1 eq2.75 mLProtonating Agent
Diethyl Ether (Anhydrous) 74.12Anti-solvent30 mLCrystallization Promoter

Step-by-Step Experimental Protocol

Phase 1: Chemoselective Reduction

Expertise Insight: The reaction is initiated at 0 °C to control the exothermic release of hydrogen gas and to suppress the formation of hemiacetal byproducts before the hydride transfer occurs.

  • Substrate Dissolution: Charge a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar with quinoline-2-carbaldehyde (1.57 g, 10.0 mmol). Add 20 mL of anhydrous methanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes under a nitrogen atmosphere.

  • Hydride Addition: Add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10 minutes[2]. Caution: Effervescence ( H2​ gas) will occur.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

Phase 2: Workup and Free Base Isolation

Expertise Insight: Quenching with a mild acid destroys unreacted borohydride and breaks down the intermediate borate complex, releasing the free alcohol.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding 10 mL of 1M aqueous HCl dropwise until effervescence ceases.

  • Neutralization: Adjust the pH of the aqueous layer to ~8-9 using saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude quinolin-2-ylmethanol (free base) as a pale yellow solid/oil[3].

Phase 3: Anhydrous Salt Formation

Expertise Insight: Utilizing anhydrous HCl in dioxane prevents the formation of hydrates, ensuring the precipitation of a highly pure, crystalline hydrochloride salt.

  • Re-dissolution: Dissolve the crude free base completely in 10 mL of anhydrous diethyl ether (if solubility is poor, add a minimal amount of anhydrous DCM until clear).

  • Protonation: Place the solution in an ice bath. Under vigorous stirring, add 4.0 M HCl in dioxane (2.75 mL, 11.0 mmol) dropwise. A white to off-white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization.

  • Filtration: Filter the precipitate rapidly through a sintered glass funnel under vacuum. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL) to remove any residual dioxane or unreacted starting material.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to afford Quinolin-2-ylmethanol hydrochloride.

Analytical Self-Validation System

To ensure the integrity of the protocol, the following analytical checkpoints must be met:

  • TLC Monitoring (In-Process): Using a mobile phase of Hexanes:Ethyl Acetate (1:1), the starting aldehyde ( Rf​≈0.6 ) should completely disappear, replaced by a more polar, UV-active spot corresponding to the free base alcohol ( Rf​≈0.3 ).

  • 1 H NMR (DMSO- d6​ , 400 MHz) of the HCl Salt:

    • Loss of Aldehyde: The characteristic aldehyde proton singlet at 10.1 ppm must be completely absent.

    • Methylene Appearance: A distinct singlet (or doublet if coupled to the hydroxyl proton) integrating to 2H will appear at 4.90 ppm, corresponding to the −CH2​−OH group.

    • Aromatic Shift: The quinoline ring protons (7.70 - 8.60 ppm) will show a slight downfield shift compared to the free base due to the protonation of the quinoline nitrogen.

References

  • Supporting Information - The Royal Society of Chemistry. RSC. Available at:[Link]

  • STIMULI - OR BIO- RESPONSIVE COPOLYMERS, THE POLYMERSOMES COMPRISING THE SAME AND THEIR USE IN DRUG DELIVERY - EPO. European Patent Office (EP4072530B1). Available at:[Link]

Sources

Application

Application Note: Quinolin-2-ylmethanol Hydrochloride as a Bidentate Ligand in Transition Metal Catalysis

Executive Summary and Chemical Rationale As transition metal catalysis evolves toward more sustainable and atom-economical processes, the design of non-innocent, cooperative ligands has become paramount. Quinolin-2-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Rationale

As transition metal catalysis evolves toward more sustainable and atom-economical processes, the design of non-innocent, cooperative ligands has become paramount. Quinolin-2-ylmethanol hydrochloride (and its related aldehyde precursors) is a highly versatile N,O-bidentate ligand[1]. While traditionally viewed as a simple chelator, recent advances have unveiled its capacity for Metal-Ligand Cooperation (MLC) via aromatization-dearomatization pathways[2].

Mechanistic Insights: Coordination and Dearomatization

Quinolin-2-ylmethanol coordinates to transition metals (such as Ir, Ru, Ni, and Ti) to form a robust 5-membered metallacycle. The true catalytic power of this ligand emerges when the methylene spacer (-CH 2​ -) undergoes deprotonation.

In complexes such as Titanium(IV) pincers, the reaction of the metal precursor with the ligand yields an initial complex that can be dearomatized by deprotonating the methylene fragment[2]. This dearomatized state is highly reactive, capable of activating chemical bonds (e.g., H-H, C-H, or O-H) without requiring a formal change in the metal's oxidation state. The ligand acts as a proton sink/source, cooperating directly with the metal center during substrate turnover.

Mechanism L1 Quinolin-2-ylmethanol HCl L2 Free Base Ligand (N,O-donor) L1->L2 Base (-HCl) M1 Metal Complex [M]-N,O-chelate L2->M1 Metal Precursor M2 Dearomatized Active Species M1->M2 Strong Base (-H+) M2->M1 Substrate (+H+)

Catalytic cycle highlighting metal-ligand cooperation via aromatization-dearomatization.

Application Workflows and Protocols

Iridium-Catalyzed Transfer Hydrogenation

Quinolin-2-ylmethanol motifs are highly effective in Iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and acylated quinolines[3]. The bidentate nature of the ligand stabilizes the Ir(III) center while facilitating hydride transfer from a donor like formic acid or isopropanol.

Protocol: In Situ Catalyst Generation and ATH Objective: Reduction of C2-acylated quinolines to chiral amino alcohols. Causality Check: We use a biphasic or highly polar solvent system to ensure the solubility of the hydrochloride salt and the formate hydrogen donor. The base neutralizes the HCl salt, preventing acid-induced deactivation of the hydride intermediate.

Step-by-Step Methodology:

  • Ligand Liberation : In an oven-dried Schlenk flask under argon, add quinolin-2-ylmethanol hydrochloride (1.2 mmol) and anhydrous potassium carbonate (K 2​ CO 3​ , 1.2 mmol) in degassed isopropanol (5 mL). Stir for 30 minutes at room temperature to generate the free base.

  • Metal Complexation : Add the metal precursor, e.g., [IrCp∗Cl2​]2​ (0.5 mmol). Heat the mixture to 60 °C for 2 hours. The color shift (typically to deep yellow/orange) acts as a visual self-validation indicator for the formation of the N,O-chelated Ir-complex.

  • Substrate Addition : Cool the system to room temperature. Add the target ketone substrate (10 mmol) followed by the hydrogen donor (e.g., an azeotropic mixture of formic acid/triethylamine, 5:2 ratio).

  • Catalytic Turnover : Stir the reaction at 40 °C for 12-24 hours. The ligand's N-heteroaromatic ring and the metal center act synergistically to transfer hydrides to the carbonyl face[3].

  • Workup : Quench the reaction with water, extract with ethyl acetate (3 x 15 mL), dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

Nickel-Catalyzed sp 3 C-O Bond Activation

Beyond hydrogenation, quinolin-2-ylmethanol is applicable as a substrate or ligand in Ni-catalyzed cross-coupling reactions, specifically in the direct arylation/alkylation of benzylic alcohols via sp 3 C-O bond activation[4].

Protocol: Ni-Catalyzed Cross-Coupling

  • Preparation : In a glovebox, charge a vial with NiCl 2​ (PCy 3​ ) 2​ (10 mol%), the bidentate ligand (if acting as an auxiliary), and quinolin-2-ylmethanol (0.2 mmol)[4].

  • Reagent Addition : Add a mixture of toluene (0.75 mL) and di-n-butyl ether (0.25 mL).

  • Grignard Addition : Slowly add the Grignard reagent (e.g., PhMgCl, 2.0 equiv) at room temperature. Causality: The Grignard reagent serves a dual purpose here—it deprotonates the alcohol to form a magnesium alkoxide and acts as the carbon coupling partner[4].

  • Reaction : Seal the vial, remove it from the glovebox, and heat at 60 °C for 24 hours.

  • Isolation : Quench with saturated aqueous NH 4​ Cl, extract with diethyl ether, and analyze via GC-MS or purify via column chromatography.

Protocol P1 1. In Situ Complexation Ligand HCl + Base + [M] precursor P2 2. Activation Formation of N,O-chelated metal complex P1->P2 P3 3. Substrate Loading Add reactants (e.g., ketones or Grignard) P2->P3 P4 4. Catalysis Stir at elevated temp under N2/Ar P3->P4 P5 5. Isolation Quench, extract, and purify via chromatography P4->P5

Step-by-step experimental protocol for in situ catalyst generation and reaction execution.

Quantitative Data Presentation

To optimize the catalytic efficiency, the choice of base and solvent is critical for the initial deprotonation of the hydrochloride salt. Table 1 summarizes the optimization parameters for generating the active catalyst.

Table 1: Optimization of Base and Solvent for Catalyst Generation

EntryBase (1.5 equiv)SolventTemp (°C)Complexation Yield (%)Notes / Causality
1TriethylamineDCM2545Weak base; incomplete deprotonation of HCl salt.
2K 2​ CO 3​ Isopropanol6088Optimal for transfer hydrogenation; compatible with H-donors.
3NaOtBuTHF2595Excellent for cross-coupling; strong enough to trigger dearomatization.
4LiN(SiMe 3​ ) 2​ Toluene25>98Used for highly sensitive Ti/Ni complexes[2].

Table 2: Substrate Scope and Yields in Ni-Catalyzed C-O Activation (Adapted from established cross-coupling protocols of benzylic alcohols[4])

SubstrateCoupling PartnerCatalyst SystemConversion (%)Yield (%)
2-NaphthylmethanolPhMgClNiCl 2​ (PCy 3​ ) 2​ >9985
Quinolin-2-ylmethanolPhMgClNiCl 2​ (PCy 3​ ) 2​ / DCyPE6045
4-BiphenylmethanolPhMgClNiCl 2​ (PCy 3​ ) 2​ / DCyPE>9078

Note: The relatively lower yield for quinolin-2-ylmethanol in direct cross-coupling is due to its strong coordinating ability, which can competitively bind the Ni center, effectively acting as a ligand rather than a mere substrate[4].

References

  • Cas 5470-96-2, 2-Quinolinecarboxaldehyde (Precursor to Quinolin-2-ylmethanol). LookChem.
  • Pathways to Metal–Ligand Cooperation in Quinoline-Based Titanium(IV) Pincers: Nonelectrophilic N-methylation, Deprotonation, and Dihydropyridine Formation. Organometallics (2021).
  • Consecutive Asymmetric Transfer Hydrogenation of C2-Acylated Quinolines and Quinoxalines: A Diastereodivergent Synthesis of Enantioenriched Tetrahydroquinolines and Tetrahydroquinoxalines Bearing Endo- and Exocyclic Chirality. Journal of the American Chemical Society (2025).
  • Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. ACS Publications (2012).

Sources

Method

Application Notes and Protocols: The Strategic Use of Quinolin-2-ylmethanol Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Abstract The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous approved pharmaceuticals and clinical candidates due to its wide range of biological activities, including antimalarial, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous approved pharmaceuticals and clinical candidates due to its wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] Quinolin-2-ylmethanol hydrochloride emerges as a highly strategic and versatile starting material for accessing a diverse array of functionalized quinoline derivatives. Its bifunctional nature—possessing a nucleophilic hydroxyl group and an electrophilically activatable C2-position—renders it an ideal precursor for constructing complex molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key synthetic transformations of Quinolin-2-ylmethanol hydrochloride, complete with detailed, field-tested protocols and mechanistic insights to empower the rational design of novel pharmaceutical intermediates.

Foundational Chemistry and Strategic Importance

Quinolin-2-ylmethanol hydrochloride is a stable, crystalline solid, which simplifies handling and storage compared to its freebase form. The molecule's synthetic value is rooted in two primary reactive sites:

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde, a cornerstone for countless C-C and C-N bond-forming reactions, or converted into an excellent leaving group (e.g., a halide) to facilitate nucleophilic substitutions.

  • The Quinoline Ring System: The aromatic core is robust but can undergo electrophilic substitution, typically at the 5- and 8-positions.[3] The ring nitrogen also influences the molecule's overall reactivity and provides a site for potential quaternization.

Our focus herein is on leveraging the hydroxymethyl group to construct key pharmaceutical intermediates. The transformations detailed below are fundamental for elaborating the quinoline core into more complex drug-like molecules.

Core Application: Oxidation to Quinoline-2-carboxaldehyde

The conversion of Quinolin-2-ylmethanol to Quinoline-2-carboxaldehyde (also known as quinaldic aldehyde) is arguably its most critical application. Aldehydes are exceptionally valuable intermediates in medicinal chemistry, serving as electrophilic partners in reductive aminations, Wittig reactions, aldol condensations, and the formation of various heterocyclic systems.

Expert Insight: The Rationale Behind Reagent Selection

The choice of oxidant is paramount. A harsh oxidant risks over-oxidation to the carboxylic acid or degradation of the electron-rich quinoline ring. Activated Manganese Dioxide (MnO₂) is the reagent of choice for this transformation. It is a mild, chemoselective oxidant that preferentially targets allylic and benzylic alcohols, such as Quinolin-2-ylmethanol, under heterogeneous conditions. This selectivity ensures a clean conversion to the aldehyde with minimal side-product formation, simplifying purification.

Experimental Protocol: MnO₂ Oxidation of Quinolin-2-ylmethanol

Objective: To synthesize Quinoline-2-carboxaldehyde.

Materials:

  • Quinolin-2-ylmethanol hydrochloride

  • Activated Manganese Dioxide (MnO₂, ~85%, 10-15 eq.)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (for filtration)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., EtOAc/Hexane mobile phase)

Procedure:

  • Neutralization: Dissolve Quinolin-2-ylmethanol hydrochloride (1.0 eq.) in a minimal amount of water and add saturated NaHCO₃ solution until the pH is ~8-9. Extract the resulting freebase into DCM (3x volumes). Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the freebase of Quinolin-2-ylmethanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Quinolin-2-ylmethanol freebase in anhydrous DCM (approx. 20 mL per gram of starting material).

  • Oxidation: Add activated MnO₂ (10-15 eq. by weight) to the solution in one portion. The reaction mixture will be a black slurry.

  • Heating and Monitoring: Heat the mixture to reflux (approx. 40°C for DCM). Monitor the reaction progress by TLC, spotting the supernatant on a silica gel plate. The starting material should show a lower Rf than the more non-polar aldehyde product. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the slurry through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude Quinoline-2-carboxaldehyde.

    • The product is often pure enough for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary: Oxidation Protocol
ParameterValue / ConditionRationale
Starting Material Quinolin-2-ylmethanol (freebase)The hydrochloride salt is not reactive under these conditions.
Oxidant Activated Manganese Dioxide (MnO₂)Chemoselective for benzylic alcohols, prevents over-oxidation.
Stoichiometry 10-15 equivalents (by weight)Ensures complete conversion in a heterogeneous reaction.
Solvent Dichloromethane (DCM)Good solubility for the organic substrate, inert to the oxidant.
Temperature Reflux (~40°C)Provides sufficient energy to drive the reaction at a reasonable rate.
Monitoring TLC (e.g., 30% EtOAc/Hexane)Allows for clear visualization of starting material consumption.
Visualization: Oxidation Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Key Intermediate A Quinolin-2-ylmethanol Hydrochloride B 1. NaHCO₃ (aq) 2. DCM Extraction A->B Neutralization C MnO₂ (10-15 eq.) DCM, Reflux B->C Oxidation Setup D Quinoline-2-carboxaldehyde C->D Purification

Caption: Workflow for the oxidation of Quinolin-2-ylmethanol.

Core Application: Conversion to 2-(Chloromethyl)quinoline Hydrochloride

Transforming the hydroxyl group into a chloride creates a potent electrophilic intermediate. 2-(Chloromethyl)quinoline is an excellent substrate for Sₙ2 reactions, allowing for the direct attachment of a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles to the quinoline core.[5] This is a foundational strategy for building diversity in drug discovery programs.

Expert Insight: The Rationale Behind Reagent Selection

Thionyl chloride (SOCl₂) is highly effective for this conversion. The reaction proceeds readily and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the workup. The reaction inherently produces the hydrochloride salt of the product, which is often a stable, crystalline solid that can be isolated by simple filtration.

Experimental Protocol: Chlorination with Thionyl Chloride

Objective: To synthesize 2-(Chloromethyl)quinoline hydrochloride.

Materials:

  • Quinolin-2-ylmethanol hydrochloride

  • Thionyl Chloride (SOCl₂, 2-3 eq.)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Diethyl ether (for precipitation)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and a gas trap (e.g., bubbler with NaOH solution)

!!! SAFETY WARNING !!! Thionyl chloride is corrosive and reacts violently with water. It releases toxic SO₂ and HCl gases. This procedure must be performed in a well-ventilated chemical fume hood.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Quinolin-2-ylmethanol hydrochloride (1.0 eq.) in anhydrous toluene or DCM.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add thionyl chloride (2-3 eq.) dropwise via a syringe. Gas evolution (SO₂ and HCl) will be observed. Ensure the gas is directed to a scrubber.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC analysis of a quenched aliquot).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

    • The resulting crude solid is the hydrochloride salt. To purify, re-dissolve or suspend it in a minimal amount of cold DCM and add diethyl ether until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualization: Synthesis and Application of 2-(Chloromethyl)quinoline

G cluster_synthesis Synthesis of Electrophile cluster_application Application: SN2 Displacement A Quinolin-2-ylmethanol Hydrochloride B SOCl₂ Toluene, 0°C to RT A->B C 2-(Chloromethyl)quinoline Hydrochloride B->C E Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->E Electrophile D Nucleophile (e.g., R-SH, R₂NH) D->E F Substituted Quinoline Derivative E->F

Caption: Synthesis of the electrophile and its subsequent Sₙ2 reaction.

Applications in Downstream Pharmaceutical Intermediate Synthesis

The true value of Quinolin-2-ylmethanol hydrochloride is realized in the synthesis of more complex molecules from its primary derivatives.

Table: Key Downstream Reactions and Their Pharmaceutical Relevance
IntermediateReaction TypeReagents & ConditionsResulting ScaffoldPharmaceutical Relevance
Quinoline-2-carboxaldehyde Reductive Amination1. Primary/Secondary Amine2. NaBH(OAc)₃, DCE2-(Aminomethyl)quinolinesCore structure in enzyme inhibitors and receptor antagonists.[6]
Quinoline-2-carboxaldehyde Knoevenagel CondensationActive methylene compound (e.g., Malononitrile), Base (e.g., Piperidine)α,β-Unsaturated quinolinesPrecursors for fused heterocyclic systems and Michael acceptors.
2-(Chloromethyl)quinoline Thioether SynthesisThiol (R-SH), Base (K₂CO₃), DMF2-(Thio-methyl)quinolinesFound in potent α-glucosidase inhibitors and other bioactive compounds.[7]
2-(Chloromethyl)quinoline Amine AlkylationPrimary/Secondary Amine, Base (DIPEA), Acetonitrile2-(Aminomethyl)quinolinesAlternative to reductive amination; useful for specific substrates.
2-(Chloromethyl)quinoline Cyanide DisplacementNaCN or KCN, DMSOQuinoline-2-acetonitrileVersatile intermediate; nitrile can be hydrolyzed to acid or reduced to amine.

Conclusion

Quinolin-2-ylmethanol hydrochloride is a cornerstone building block in medicinal chemistry. Its straightforward conversion into the highly versatile Quinoline-2-carboxaldehyde and the potent electrophile 2-(Chloromethyl)quinoline provides chemists with reliable and scalable pathways to a vast chemical space of quinoline-based pharmaceutical intermediates. The protocols and insights provided in this guide are designed to be robust and adaptable, serving as a solid foundation for innovation in drug discovery and development. By understanding the causality behind the experimental choices, researchers can confidently employ this valuable reagent to accelerate their synthetic programs.

References

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354). Available at: [Link]

  • Li, H., et al. (2022). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry, 24, 5755-5759. Available at: [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU, 2005-II. Available at: [Link]

  • (Source Not Available)
  • Specialty Chemicals. (2026). The Chemistry of Quinoline: Applications of 2-(Chloromethyl)quinoline HCl. Available at: [Link]

  • (Source Not Available)
  • Molla, M. R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20688-20715. Available at: [Link]

  • Martinez, P. D. G., et al. (2018). General strategies for the synthesis of quinoline derivatives. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed. Available at: [Link]

  • Sharma, P. C., et al. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(3), 947-959. Available at: [Link]

  • (Source Not Available)
  • (Source Not Available)
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Lim, S. M., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. Available at: [Link]

  • (Source Not Available)
  • Singh, R. K., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Protocol for the Crystallization and Isolation of Quinolin-2-ylmethanol Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale Quinolin-2-ylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

Quinolin-2-ylmethanol (CAS 1780-17-2), also known as 2-quinolinemethanol, is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, ligand design, and the synthesis of active pharmaceutical ingredients (APIs)[1][2]. While the free base exhibits moderate solubility in polar organic solvents, its aqueous solubility and physicochemical stability are sub-optimal for many physiological and formulation applications[3].

Converting the free base into Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1) fundamentally alters its solid-state properties. The protonation of the weakly basic quinoline nitrogen ( pKa​≈4.9 ) by hydrogen chloride forms a stable quinolinium cation. This salt formation not only drastically enhances aqueous solubility but also facilitates the isolation of the compound as a highly pure, crystalline solid.

The Causality of Crystallization Conditions

The crystallization of quinoline hydrochlorides is governed by the thermodynamic principles of supersaturation[4].

  • Exothermic Protonation: The reaction between the quinoline free base and HCl is exothermic. Uncontrolled temperature spikes can lead to localized solvent boiling, impurity entrapment within the crystal lattice, and the precipitation of an amorphous solid. Therefore, strict thermal control (<10 °C) is mandatory[5][6].

  • Solvent Dielectric Constant: By utilizing a solvent system where the free base is highly soluble but the resulting ionic salt is sparingly soluble (e.g., anhydrous ethanol or ethyl acetate), the system rapidly crosses the metastable zone into supersaturation immediately upon protonation, driving spontaneous primary nucleation[5].

Quantitative Data & Material Properties

Before initiating the crystallization protocols, it is critical to understand the physicochemical differences between the free base and the target salt, as well as the expected outcomes from various solvent systems.

Table 1: Physicochemical Properties of Quinolin-2-ylmethanol and its Hydrochloride Salt

PropertyQuinolin-2-ylmethanol (Free Base)Quinolin-2-ylmethanol Hydrochloride
CAS Number 1780-17-226315-73-1
Molecular Formula C10H9NOC10H10ClNO
Molecular Weight 159.19 g/mol 195.65 g/mol
Aqueous Solubility Low / ModerateHigh
Physical State Off-white to pale yellow solidWhite to off-white crystalline solid

Table 2: Comparison of Crystallization Solvent Systems

Solvent SystemAcidifying ReagentTemp.Expected YieldCrystal Quality & Morphology
Anhydrous Ethanol10% Ethanolic HCl< 10 °C> 85%High purity, well-defined prisms
Acetone / Water (9:1)10% Ethanolic HCl< 10 °C~ 45-50%Moderate, potential hydrate formation
Ethyl Acetate2M Ethereal HCl0 - 5 °C> 90%Fine needles, rapid precipitation

Experimental Workflows & Visualization

The following diagram illustrates the logical progression of the chemical workflow, from free base dissolution to the isolation of the pure hydrochloride crystal.

Workflow A Quinolin-2-ylmethanol (Free Base) B Dissolution (Anhydrous Ethanol) A->B C Acidification (Ethanolic HCl, <10°C) B->C D Supersaturation & Nucleation C->D E Crystal Growth (Stirring 1h) D->E F Vacuum Filtration & Cold Wash E->F G Vacuum Drying (80°C, 6h) F->G H Quinolin-2-ylmethanol HCl (Pure Crystals) G->H

Caption: Workflow for the crystallization and isolation of Quinolin-2-ylmethanol hydrochloride.

Step-by-Step Methodologies

Protocol A: Direct Crystallization via Ethanolic HCl (Scale-Up Suitable)

This self-validating protocol utilizes anhydrous ethanol to ensure that no hydrate forms are generated during the crystallization process[5][6].

Prerequisites: Ensure the starting free base has a minimum purity of 85-90% to prevent the inclusion of impurities into the nucleation sites[7].

  • Dissolution: In a 2L jacketed reaction flask equipped with a mechanical stirrer, suspend 80.0 g (0.50 mol) of Quinolin-2-ylmethanol in 800 mL of anhydrous ethanol.

  • Thermal Regulation: Circulate coolant through the jacket to cool the suspension to < 10 °C. Causality: Lower temperatures reduce the solubility of the impending salt and absorb the heat of the acid-base reaction.

  • Acidification: Over a period of 15 minutes, add 200 mL of a saturated (approx. 10% w/w) ethanolic hydrogen chloride solution dropwise.

  • Observation of Phase Change: The initial suspension will gradually clarify into an orange-red solution as the free base dissolves and protonates. Within 3-5 minutes post-addition, the solution will reach critical supersaturation, and a large volume of off-white solid will spontaneously precipitate[5].

  • Maturation: Maintain the temperature at 10 °C and continue stirring for 1 hour. Causality: This aging period allows for Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 50 mL of cold anhydrous ethanol. Causality: Cold solvent removes unreacted free base and residual acid without significantly dissolving the target salt.

  • Drying: Transfer the solid to a vacuum oven and dry at 80 °C for 6 hours to remove all volatile solvents[5].

Protocol B: Anti-Solvent Vapor Diffusion (For X-Ray Quality Single Crystals)

When high-quality single crystals are required for X-ray diffraction (XRD) structural elucidation, rapid precipitation must be avoided. Vapor diffusion provides a gentle, diffusion-controlled approach[4].

Pathway S1 Salt in Good Solvent S3 Metastable Zone S1->S3 S2 Anti-Solvent Vapor S2->S3 Lowers Dielectric Constant S4 Primary Nucleation S3->S4 Slow Supersaturation S5 Ordered Crystal Lattice S4->S5

Caption: Mechanism of anti-solvent vapor diffusion crystallization for quinoline salts.

  • Preparation: Dissolve 50 mg of Quinolin-2-ylmethanol hydrochloride in a minimal amount (approx. 1-2 mL) of a "good" solvent (e.g., methanol) in a small, open inner vial.

  • Chamber Setup: Place the small vial inside a larger, sealable outer container.

  • Anti-Solvent Addition: Add 5-10 mL of a volatile "anti-solvent" (e.g., diethyl ether or pentane) into the outer container, ensuring the liquid levels do not mix directly[4].

  • Diffusion: Seal the outer container tightly and leave it undisturbed at room temperature or 4 °C. Over 3-7 days, the volatile anti-solvent will diffuse into the inner vial, slowly lowering the solubility of the salt and inducing the growth of pristine single crystals.

  • Harvesting: Carefully decant the mother liquor and wash the crystals with cold diethyl ether.

Analytical Validation

To ensure the integrity of the isolated Quinolin-2-ylmethanol hydrochloride, the following self-validating checks should be performed:

  • pH of Mother Liquor: Post-filtration, check the pH of the mother liquor. It should be highly acidic (pH < 2), confirming that a stoichiometric excess of HCl was achieved and no free base remains unprotonated.

  • Melting Point: The crystalline salt should exhibit a sharp melting point with decomposition (typically > 200 °C for quinoline hydrochlorides), distinct from the free base.

  • Spectroscopy: 1H -NMR in D2​O or DMSO−d6​ will show a downfield shift of the quinoline aromatic protons compared to the free base, confirming the protonation of the nitrogen atom.

References

  • Howei Pharm. "CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider." howeipharm.com. Available at: [Link]

  • Google Patents (CN103664892B). "The crystallization of quinoline." patents.google.com.
  • Google Patents (CN102344438B). "Crystallization of quinoline derivatives and its preparation method." patents.google.com.
  • University of Fribourg. "Guide for crystallization." unifr.ch. Available at: [Link]

Sources

Method

Application Note: Standardization and Preparation of Quinolin-2-ylmethanol Hydrochloride for Biological Assays

Abstract Quinolin-2-ylmethanol hydrochloride is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of immunomodulatory agents, kinase inhibitors, and fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinolin-2-ylmethanol hydrochloride is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry, particularly in the synthesis of immunomodulatory agents, kinase inhibitors, and fluorescent probes. This application note provides a comprehensive, self-validating protocol for the preparation, storage, and quality control of standard solutions of Quinolin-2-ylmethanol hydrochloride. By addressing the specific physicochemical dynamics of the quinoline moiety, this guide ensures high reproducibility and stability for downstream in vitro biological assays.

Physicochemical Profile

To ensure accurate molarity calculations and anticipate solvent interactions, the quantitative data for Quinolin-2-ylmethanol hydrochloride is summarized below.

PropertyValue
Compound Name Quinolin-2-ylmethanol hydrochloride
CAS Number (HCl Salt) 26315-73-1
CAS Number (Free Base) 1780-17-2[1]
Molecular Formula C₁₀H₁₀ClNO
Molecular Weight 195.65 g/mol
pKa (Strongest Basic) ~4.09[2]
Solubility Profile Highly soluble in DMSO and H₂O (as HCl salt); moderate in polar organics[1]
Storage Conditions -20°C, desiccated, protected from light

Scientific Rationale: Salt Selection & Solubility Dynamics

Expertise & Causality: The selection of the hydrochloride salt (CAS 26315-73-1) over the free base (CAS 1780-17-2) is a deliberate experimental choice designed to maximize dissolution efficiency[1]. However, researchers must account for the compound's acid-base chemistry during assay preparation. The quinoline nitrogen possesses a pKa of approximately 4.09[2].

At a physiological pH of 7.4 (typical for cell culture media and biological buffers), the compound will rapidly deprotonate, reverting predominantly to its neutral, less-soluble free-base form. If an aqueous stock is prepared at a high concentration, this sudden pH shift can induce localized micro-precipitation, leading to inaccurate dosing in biological assays. To circumvent this, our protocol utilizes a highly concentrated master stock in anhydrous DMSO, followed by a rapid, high-volume dilution into the final assay buffer. This kinetic dilution ensures the compound remains dispersed below its aqueous thermodynamic solubility limit.

Experimental Protocols

Preparation of 100 mM Master Stock in DMSO

This step establishes a stable, concentrated reservoir of the compound.

  • Equilibration: Remove the vial of Quinolin-2-ylmethanol hydrochloride from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Prevents atmospheric moisture condensation, which can hydrolyze the salt or degrade the DMSO stock.

  • Weighing: Using an analytical balance, weigh exactly 19.57 mg of the powder.

  • Dissolution: Transfer the powder to a sterile, amber glass vial and add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution vigorously for 30–60 seconds until completely clear.

  • Aliquoting: Divide the master stock into 50 µL aliquots using sterile, amber microcentrifuge tubes. Causality: Single-use aliquots prevent cumulative degradation from repeated freeze-thaw cycles and mitigate photodecomposition[3].

  • Storage: Store all aliquots immediately at -20°C.

Preparation of 1 mM Aqueous Working Solution

This step prepares the compound for immediate introduction into the biological assay.

  • Thawing: Thaw a single 50 µL aliquot of the 100 mM master stock at room temperature.

  • Buffer Preparation: Measure 4.95 mL of the target biological buffer (e.g., PBS, pH 7.4, or complete DMEM) into a 15 mL conical tube.

  • Kinetic Dilution (Critical Step): While vortexing the buffer vigorously, add the 50 µL DMSO stock dropwise into the center of the vortex.

    • Causality: Adding the organic stock to the aqueous buffer (rather than vice versa) under high shear forces prevents transient, localized high concentrations of the free base at the solvent interface, eliminating the risk of precipitation.

  • Final State: The resulting solution is a 1 mM working standard containing 1% (v/v) DMSO, which is generally well-tolerated in cellular assays.

Quality Control & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers should verify the integrity of the working solution prior to critical assays. Quinolin-2-ylmethanol derivatives exhibit distinct and highly characterized UV-Vis absorption spectra[3].

  • Validation Step: Blank a UV-Vis spectrophotometer with a 1% DMSO/PBS solution. Scan the 1 mM working solution from 200 nm to 400 nm. A stable, reproducible absorption peak confirms the compound is fully dissolved. A baseline drift or scattering effect at higher wavelengths (>400 nm) is a direct indicator of micro-precipitation, signaling that the kinetic dilution step must be repeated.

Application in Biological Assays: TLR8 Agonist Screening

Quinoline scaffolds are foundational in modern immunology and drug development. Specifically, derivatives synthesized directly from quinolin-2-ylmethanol precursors—such as substituted furo[2,3-c]quinolines—have been identified as pure, highly selective agonists for human Toll-like Receptor 8 (TLR8)[4][5].

In biological screening assays, these quinoline-derived compounds induce the robust production of Th1-polarizing, pro-inflammatory cytokines (such as IL-12 and IFN-γ) without triggering off-target TLR7-dependent pathways[4]. Standardizing the preparation of the quinoline precursor and its derivatives is a fundamental prerequisite for generating reproducible dose-response curves and accurate EC₅₀ values during the evaluation of these potent immunomodulatory agents[5].

Visualizations

PreparationWorkflow A Quinolin-2-ylmethanol HCl (Dry Powder) B Weighing & Transfer (Analytical Balance) A->B C 100 mM Master Stock (Anhydrous DMSO) B->C D Aliquoting (Single-use vials) C->D F Working Solution (Aqueous Buffer, pH 7.4) C->F Dilution (≤1% DMSO) E Storage (-20°C, Desiccated) D->E E->F Thaw & Dilute

Workflow for the preparation and storage of Quinolin-2-ylmethanol HCl standard solutions.

TLR8Pathway Ligand Quinoline-derived Agonist (e.g., Furo[2,3-c]quinoline) TLR8 TLR8 Receptor (Endosome) Ligand->TLR8 Binding & Activation MyD88 MyD88 Adaptor Protein TLR8->MyD88 Recruitment IRAK IRAK1/4 Complex MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ) NFkB->Cytokines Gene Transcription

TLR8 signaling pathway activated by quinoline-derived small molecule agonists.

References

  • CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride,≥95% - Howei . howeipharm.com. Link

  • 1780-17-2 | 2-Quinolinylmethanol - AiFChem . aifchem.com. 1

  • Showing NP-Card for Quinoline-2-methanol (NP0023934) - NP-MRD . np-mrd.org.2

  • Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines . nih.gov. 4

  • Exquisite Selectivity for Human Toll-Like Receptor 8 in Substituted Furo[2,3-c]quinolines | Journal of Medicinal Chemistry - ACS Publications . acs.org. 5

  • Supporting information - The Royal Society of Chemistry . rsc.org. 3

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in Quinolin-2-ylmethanol hydrochloride synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists looking to optimize the reaction yield and purity in the synthesis of Quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and process chemists looking to optimize the reaction yield and purity in the synthesis of Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1).

Below, you will find a deep dive into the mechanistic workflow, a self-validating experimental protocol, quantitative yield data, and a targeted troubleshooting FAQ to resolve common synthetic bottlenecks.

Mechanistic Workflow & Pathway

The most efficient and scalable route to Quinolin-2-ylmethanol hydrochloride avoids harsh, non-selective reducing agents. Instead, it utilizes the chemoselective reduction of Quinoline-2-carboxylic acid (quinaldic acid) via in situ generated borane, followed by strictly anhydrous salt formation.

G A Quinaldic Acid (Quinoline-2-carboxylic acid) B NaBH₄ + I₂ (in situ BH₃ generation) A->B THF, 0 °C to Reflux C Quinolin-2-ylmethanol (Free Base) B->C Chemoselective Reduction D Anhydrous HCl (in Diethyl Ether) C->D Salt Formation E Quinolin-2-ylmethanol HCl (Target Salt) D->E Crystallization

Workflow for the chemoselective synthesis of Quinolin-2-ylmethanol hydrochloride.

Troubleshooting Guide & FAQs

Q1: Why is my reduction yield stalling at 50-60%, and how can I push it to completion? A1: Stalled yields in this pathway are almost exclusively tied to moisture contamination or incorrect stoichiometry during the borane generation. Borane ( B2​H6​ ) is highly moisture-sensitive. Furthermore, the generation of borane from Sodium Borohydride ( NaBH4​ ) and Iodine ( I2​ ) requires a precise molar ratio. The reaction follows the stoichiometry: 2NaBH4​+I2​→B2​H6​+2NaI+H2​ . Causality: If you use less than 1.25 equivalents of I2​ relative to 2.5 equivalents of NaBH4​ , you will not generate enough electrophilic borane to fully reduce the carboxylic acid[1]. Ensure your THF is strictly anhydrous (distilled over sodium/benzophenone) and maintain a nitrogen atmosphere.

Q2: I am observing a byproduct with a +4 Da higher mass on LC-MS. What is it, and how do I prevent it? A2: A +4 Da mass indicates over-reduction of the quinoline ring, resulting in 1,2,3,4-tetrahydroquinolin-2-ylmethanol. Causality: This occurs when using nucleophilic reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ). The nitrogen lone pair coordinates with the aluminum, activating the heteroaromatic ring toward nucleophilic hydride attack. By switching to the NaBH4​/I2​ system, you utilize an electrophilic reducing agent (borane). Borane reacts rapidly with the electron-rich oxygen of the carboxylic acid rather than the electron-deficient quinoline ring, ensuring excellent chemoselectivity[2].

Q3: The hydrochloride salt is precipitating as a sticky, hygroscopic gum rather than a crystalline solid. How can I fix this? A3: Gummy salts are the direct result of residual water or unreacted starting material in the crystallization matrix. Causality: Water solvates the protonated quinoline nitrogen, preventing the rigid ionic lattice required for crystallization from forming. To fix this, ensure the free base is thoroughly dried—perform an azeotropic distillation with toluene if necessary. For the salt formation, completely abandon aqueous HCl. Use strictly anhydrous ethereal HCl (e.g., 4.0 M HCl in 1,4-dioxane or diethyl ether).

Q4: Can I use the esterification-reduction route instead of handling Iodine and Borane? A4: Yes. Converting quinaldic acid to methyl quinoline-2-carboxylate followed by reduction with NaBH4​ in refluxing methanol is a viable alternative. However, this adds an entire synthetic step and workup phase, which can lower the overall throughput yield compared to the one-pot NaBH4​/I2​ methodology[3].

Quantitative Yield Analysis

The table below summarizes the expected outcomes when applying different reducing systems to quinaldic acid. The data highlights why the NaBH4​/I2​ system is the industry standard for this specific transformation.

Reduction SystemSolventTemp (°C)Chemoselectivity (Ring Intact)Typical Yield (%)Mechanistic Notes
NaBH4​ / I2​ THF0 to 65Excellent85 - 92 Generates BH3​ in situ; highly selective for COOH over the aromatic ring.
BH3​⋅THF THF0 to 25High80 - 88Commercial reagent is highly moisture sensitive with a short shelf life.
LiAlH4​ Et2​O / THF0 to 25Poor< 50Prone to over-reduction, yielding tetrahydroquinoline byproducts.
NaBH4​ (on ester) MeOH25 to 65High75 - 85Requires an additional esterification step prior to reduction.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints (visual cues and TLC parameters) to ensure the integrity of the synthesis at every stage.

Phase 1: Chemoselective Reduction to Free Base
  • Preparation: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, suspend Quinoline-2-carboxylic acid (1.0 equiv, 10.0 mmol) in anhydrous THF (20 mL).

  • Hydride Addition: Add NaBH4​ (2.5 equiv, 25.0 mmol) in one portion. Cool the suspension to 0 °C using an ice-water bath.

  • In Situ Borane Generation: Dissolve I2​ (1.25 equiv, 12.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes. Validation Checkpoint: You must observe the evolution of hydrogen gas (effervescence) and the fading of the iodine color as it reacts with the borohydride.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 4–6 hours. Validation Checkpoint: Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting material ( Rf​≈0.1 ) should completely disappear, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Quenching: Cool the mixture to 0 °C. Carefully add Methanol dropwise until all effervescence ceases. This safely destroys excess borane.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to afford crude Quinolin-2-ylmethanol (Free base) as a pale yellow solid.

Phase 2: Anhydrous Hydrochloride Salt Formation
  • Solvation: Dissolve the crude Quinolin-2-ylmethanol in anhydrous Diethyl Ether (30 mL). If solubility is poor, add a minimal amount of anhydrous Dichloromethane (DCM) until the solution is clear.

  • Acidification: While stirring vigorously under a nitrogen atmosphere, add 1.05 equiv of HCl (4.0 M solution in 1,4-dioxane) dropwise. Validation Checkpoint: A white to pale-yellow precipitate will form instantaneously upon the addition of the acid.

  • Isolation: Stir for an additional 30 minutes at room temperature to ensure complete crystallization. Filter the precipitate under a blanket of nitrogen, wash with cold anhydrous ether (2 × 10 mL), and dry in a vacuum desiccator overnight to yield pure Quinolin-2-ylmethanol hydrochloride.

References

  • Supporting Information - The Royal Society of Chemistry Source details the specific use of NaBH4​ and I2​ for the high-yield preparation of quinolin-2-ylmethanol. URL:[Link]

  • CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride, ≥95% Howei. Validates the commercial standards, physicochemical properties, and target purity for the synthesized hydrochloride salt. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Quinolin-2-ylmethanol Hydrochloride Solubility

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Overview Quinolin-2-ylmethanol hydrochloride is a functionalized aromatic nitrogen heterocycle commonly utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Overview

Quinolin-2-ylmethanol hydrochloride is a functionalized aromatic nitrogen heterocycle commonly utilized in drug discovery and synthetic workflows. A frequent bottleneck in preclinical assays is achieving high-concentration stock solutions in Dimethyl Sulfoxide (DMSO). Because it is a hydrochloride salt, the compound possesses a high crystal lattice energy that resists initial solvation. Furthermore, the highly polar nature of the protonated salt makes it exquisitely sensitive to the quality of the aprotic solvent.

Diagnostic Workflow

Workflow A Quinolin-2-ylmethanol HCl Insoluble in DMSO B Is the DMSO newly opened and anhydrous? A->B C Hygroscopic water absorption suspected B->C No D Lattice energy barrier or solubility limit B->D Yes E Use fresh anhydrous DMSO Store with molecular sieves C->E F Apply gentle heating (37°C) and sonication D->F G Did it dissolve? E->G F->G H Proceed with assay G->H Yes I Perform in situ Free Base Conversion G->I No J Add Imidazole or TEA to neutralize HCl I->J J->H

Troubleshooting workflow for resolving DMSO solubility issues with hydrochloride salts.

Comparative Solubility Data

The following table summarizes the representative quantitative dynamics of quinoline-derivative hydrochloride salts versus their free base counterparts in DMSO.

Parameter / ConditionQuinolin-2-ylmethanol (HCl Salt)Quinolin-2-ylmethanol (Free Base)
Molecular State Protonated cation with Cl⁻ counterionNeutral, uncharged molecule
Primary Solvation Barrier High ionic crystal lattice energyLipophilicity (Easily overcome by DMSO)
Representative DMSO Solubility ~10 - 30 mg/mL (Requires kinetic energy)> 50 mg/mL (Readily soluble)
Impact of Moisture in DMSO High risk of supersaturation & precipitationMinimal impact at low water percentages
Recommended Dissolution Aid Heat (37°C) + SonicationGentle vortexing

Frequently Asked Questions (FAQs)

Q1: I weighed out the Quinolin-2-ylmethanol hydrochloride powder into fresh DMSO, but it forms a cloudy suspension. Why isn't it dissolving immediately? Causality & Solution: This is a thermodynamic issue. Hydrochloride salts of aromatic heterocycles possess strong ionic crystal lattices. While DMSO is a powerful polar aprotic solvent, the endothermic process of breaking this lattice requires kinetic energy. Simply vortexing at room temperature is often insufficient. Action: Apply gentle heating (37°C) combined with ultrasonic waves (sonication) for 15 minutes. This provides the activation energy required to disrupt the lattice and allow the DMSO molecules to form a stable solvation sphere around the ions.

Q2: My stock solution was perfectly clear yesterday, but today there is a crystalline precipitate at the bottom of the tube. What happened? Causality & Solution: The root cause is almost certainly solvent degradation via moisture absorption. DMSO is highly hygroscopic. When exposed to atmospheric moisture during pipetting or repeated freeze-thaw cycles, water integrates into the solvent. For a hydrochloride salt,1[1]. This leads to supersaturation and subsequent precipitation. Furthermore,2[2] if the local pH shifts. Action: Always use 3[3] to prepare stock solutions. Store aliquots in tightly sealed, single-use vials over molecular sieves or under an argon blanket to prevent hygroscopic degradation.

Q3: Even with heat and anhydrous DMSO, I cannot reach the high concentration (e.g., 50 mM) required for my in vitro assay. How can I bypass this intrinsic solubility limit? Causality & Solution: You have hit the saturation point for the protonated salt form in an aprotic environment. However, the uncharged "free base" form of Quinolin-2-ylmethanol is highly lipophilic and inherently more soluble in organic solvents like DMSO. You can bypass the salt's solubility limit by performing an in situ free base conversion. Action: By adding a mild, non-nucleophilic organic base—such as Imidazole—directly to the DMSO, you can deprotonate the quinoline nitrogen. Analytical studies have demonstrated that4[5].

Validated Experimental Protocols

Protocol A: Standard Dissolution of the HCl Salt

Use this protocol for standard concentrations (≤ 10 mM) where the biological assay cannot tolerate the presence of secondary buffering agents.

  • Solvent Preparation: Remove anhydrous DMSO (sealed) from storage and allow it to equilibrate to room temperature for 30 minutes before opening. Scientific Rationale: Opening cold DMSO causes immediate condensation of atmospheric moisture into the solvent.

  • Weighing: Rapidly weigh the required mass of Quinolin-2-ylmethanol hydrochloride into a sterile, dry amber microcentrifuge tube.

  • Solvation: Add the calculated volume of anhydrous DMSO. Cap tightly immediately.

  • Kinetic Disruption: Place the tube in a heated ultrasonic bath set to 37°C. Sonicate for 10–15 minutes.

  • Self-Validation Checkpoint: Hold the tube against a strong light source. The solution must be optically clear. If any micro-particulates remain, the lattice has not been fully broken; repeat step 4.

Protocol B: In Situ Free Base Conversion for High-Concentration Stocks

Use this protocol when you require highly concentrated stocks (e.g., > 20 mM) and your downstream assay is compatible with trace amounts of Imidazole.

  • Buffer Preparation: Prepare a 1.5 Molar equivalent stock of Imidazole in anhydrous DMSO. (e.g., If you are preparing 1 mL of 50 mM Quinolin-2-ylmethanol, prepare a DMSO solution containing 75 mM Imidazole).

  • Compound Suspension: Weigh the Quinolin-2-ylmethanol hydrochloride powder into a vial.

  • Neutralization: Add the Imidazole-DMSO solution to the powder.

  • Reaction & Solvation: Vortex vigorously for 60 seconds. The Imidazole acts as a proton scavenger, neutralizing the HCl to form imidazolium chloride (which is highly soluble in DMSO) and liberating the lipophilic Quinolin-2-ylmethanol free base.

  • Self-Validation Checkpoint: The previously insoluble suspension should rapidly clarify as the free base dissolves into the organic phase.

References

  • impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility Source: Benchchem URL:1

  • L-745,870 hydrochloride solubility in different solvents. Source: Benchchem URL:3

  • Salt formation to improve drug solubility Source: US Patent and Trademark Office (USPTO) / Advanced Drug Delivery Reviews URL:2

  • Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using Dimethyl Sulphoxide- imidazole as Diluent Source: Indian Journal of Pharmaceutical Sciences URL:4

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization &amp; Purification of Quinolin-2-ylmethanol Hydrochloride

Welcome to the Application Scientist Technical Support Center. This portal provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting guides, causal explanations, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This portal provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting guides, causal explanations, and validated protocols for the purification of Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1).

Part 1: Core Principles & Mechanistic Grounding

Understanding the physicochemical nature of Quinolin-2-ylmethanol hydrochloride is critical for designing an effective purification strategy.

  • Ionization & Solvation : As a hydrochloride salt, the quinoline nitrogen is protonated, creating a highly polar, ionic lattice. Solvation energy must overcome this lattice energy. Polar protic solvents (e.g., methanol, ethanol) act as excellent primary solvents, while moderately polar aprotic solvents (e.g., ethyl acetate) serve as ideal anti-solvents[1].

  • Thermal Stability & The Common-Ion Effect : Hydrochloride salts are susceptible to the loss of hydrogen chloride gas when subjected to prolonged high temperatures (typically >110°C), which can lead to the formation of the free base and subsequent degradation[2]. Furthermore, solvent polarity acts as a decisive factor governing co-crystal assembly and purity[3].

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my Quinolin-2-ylmethanol hydrochloride "oil out" instead of forming discrete crystals?

  • A : "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture, or when high levels of structurally similar impurities disrupt the crystal lattice.

  • Solution: Adjust the solvent-to-anti-solvent ratio to lower the saturation temperature, or introduce seed crystals exactly at the cloud point to force nucleation over phase separation[1].

Q: My recovered crystals have a yellow/brown tint. How do I remove this?

  • A : Quinoline derivatives are highly susceptible to trace oxidation, forming highly conjugated, colored byproducts[4].

  • Solution: Incorporate an activated charcoal (Norit) treatment prior to crystallization. The highly porous carbon traps large, conjugated impurities. Always hot-filter through a Celite pad to prevent carbon breakthrough into your filtrate.

Q: Can I use water as a primary recrystallization solvent?

  • A : While the salt is highly soluble in water, it is generally a poor choice for recovery. The steepness of the solubility curve in water is often insufficient, leading to low yields. More importantly, excessive water can promote hydrate formation, which alters the physicochemical properties, solubility, and purity profile of the final API[5].

Part 3: Troubleshooting Guide
  • Issue: Low Yield (<50%)

    • Cause: Over-dilution in the primary solvent or insufficient anti-solvent addition.

    • Action: Concentrate the mother liquor under reduced pressure (rotary evaporation) and repeat the cooling or anti-solvent addition process.

  • Issue: Co-precipitation of the Free Base

    • Cause: Thermal dissociation of HCl during prolonged heating[2].

    • Action: Add 1-2 drops of concentrated HCl to the crystallization solvent. This leverages the common-ion effect to suppress dissociation and maintain stoichiometric purity.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to scale-up without passing the validation checkpoint.

Protocol A: Anti-Solvent Crystallization (Optimized for High Yield)
  • Dissolution : Suspend 10.0 g of crude Quinolin-2-ylmethanol hydrochloride in 30 mL of Methanol in a round-bottom flask.

    • Causality: Methanol provides high solvation energy to overcome the ionic lattice of the hydrochloride salt, ensuring complete dissolution at mild temperatures[5].

  • Heating : Warm gently to 45°C under continuous stirring until complete dissolution is achieved.

    • Causality: Mild heating increases solubility kinetics without risking the thermal degradation or HCl loss that occurs at higher temperatures[2].

  • Clarification (If necessary) : Add 0.5 g of activated charcoal, stir for 10 minutes, and hot-filter through a Celite pad.

  • Anti-Solvent Addition : Transfer the clear filtrate to a crystallization dish. Slowly add Ethyl Acetate dropwise while stirring. Continue until the solution becomes faintly turbid (the cloud point)[1].

    • Causality: Ethyl acetate lowers the dielectric constant of the medium, forcing the polar salt to precipitate as it reaches supersaturation.

  • Aging : Remove agitation. Allow the solution to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours.

  • Isolation & Validation : Collect the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Ethyl Acetate. Dry under vacuum at 40°C for 12 hours.

    • Self-Validation Checkpoint: Verify purity by taking a melting point and running an HPLC assay. If the peak area is <98.0%, re-subject the batch to Protocol B.

Protocol B: Cooling Crystallization (Optimized for High Purity)
  • Dissolution : Suspend 10.0 g of crude salt in a minimal volume (approx. 40-50 mL) of boiling Absolute Ethanol.

  • Acidification : Add 1-2 drops of concentrated HCl.

    • Causality: This leverages the common-ion effect to suppress the dissociation of the salt into the free base, preventing pH-dependent precipitation of impurities[2].

  • Cooling : Remove from heat and allow the flask to cool to room temperature at a strictly controlled rate (e.g., 0.5°C/min).

    • Causality: Rapid cooling traps impurities; slow cooling allows for thermodynamic control, enabling the perfect crystal lattice to form while excluding impurities[1].

  • Isolation : Filter, wash with cold Ethanol, and vacuum dry.

Part 5: Quantitative Data Presentation

The following table summarizes the quantitative metrics of various solvent systems evaluated for this hydrochloride salt.

Solvent System (Primary / Anti-Solvent)Ratio (v/v)Temp Profile (°C)Expected Yield (%)Purity (HPLC Area %)
Methanol / Ethyl Acetate1:345 to 485 - 90> 99.0
Absolute Ethanol / NoneN/A78 to 2070 - 75> 99.5
Water / Acetone1:1060 to 460 - 65~ 95.0
Methanol / Diisopropyl Ether1:445 to 20> 90~ 97.0
Part 6: Purification Workflow Visualization

G Start Crude Quinolin-2-ylmethanol HCl Assess Assess Impurity Profile Start->Assess Color Highly Colored / Dark? Assess->Color Charcoal Activated Charcoal Treatment & Celite Filtration Color->Charcoal Yes Method Select Crystallization Method Color->Method No Charcoal->Method Cooling Cooling Crystallization (Absolute EtOH + HCl drop) Method->Cooling AntiSolvent Anti-Solvent Crystallization (MeOH / EtOAc) Method->AntiSolvent Oiling Does Oiling Out Occur? Cooling->Oiling AntiSolvent->Oiling Seed Re-dissolve, Adjust Ratio & Add Seed Crystals Oiling->Seed Yes Isolate Filter, Wash (Cold Solvent), Dry Oiling->Isolate No Seed->Isolate

Logical workflow for the assessment and recrystallization of Quinolin-2-ylmethanol hydrochloride.

Sources

Troubleshooting

Overcoming steric hindrance in N-alkylation reactions with Quinolin-2-ylmethanol hydrochloride

Technical Support Center: Quinolin-2-ylmethanol Reactions Welcome to the technical support guide for overcoming challenges in N-alkylation reactions with quinolin-2-ylmethanol hydrochloride. This resource is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinolin-2-ylmethanol Reactions

Welcome to the technical support guide for overcoming challenges in N-alkylation reactions with quinolin-2-ylmethanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of working with this sterically demanding reagent. Here, we will dissect common experimental hurdles and provide field-proven, mechanistically sound solutions.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation with quinolin-2-ylmethanol so challenging?

A1: The primary difficulty arises from significant steric hindrance. The bulky quinoline ring adjacent to the methanol's reactive carbon (-CH₂OH) physically obstructs the pathway for an incoming nucleophile (the amine you wish to alkylate). This steric clash dramatically slows down the rate of the desired Sₙ2 reaction.[1][2][3][4][5] Additionally, the starting material is often a hydrochloride salt, which means a base is first required to neutralize the acid before any desired reaction can proceed. Finally, the hydroxyl group (-OH) of the methanol is an inherently poor leaving group and must be activated to facilitate nucleophilic substitution.[6][7][8]

Q2: My reaction is not working. I see only starting material. What's the first thing I should check?

A2: The most common issue is inadequate activation of the hydroxyl group. The -OH group will not leave as hydroxide (HO⁻) under typical Sₙ2 conditions. It must be converted into a better leaving group.[6][8] This can be achieved by converting it into a sulfonate ester (like a tosylate or mesylate) beforehand or by using in-situ activation methods like the Mitsunobu reaction.[7][9] Simply mixing the alcohol and the amine, even with a base, is unlikely to yield any product.

Q3: What is the role of the base in this reaction, and which type should I use?

A3: The base serves two critical functions: 1) It neutralizes the hydrochloride salt if you are using that form of the starting material. 2) It deprotonates the amine nucleophile, increasing its nucleophilicity. For sterically hindered reactions, it is crucial to use a strong, non-nucleophilic base. A "non-nucleophilic base" is sterically bulky itself, which makes it excellent at removing protons but poor at acting as a competing nucleophile in the main reaction. Common carbonate bases (K₂CO₃, Cs₂CO₃) are often insufficient. Stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are generally required.[10]

Troubleshooting Guide: Low Yield & Reaction Failure

Issue 1: No or Minimal Product Formation - Inadequate Hydroxyl Activation

If your TLC or LC-MS analysis shows only unreacted starting materials, the primary suspect is the leaving group.

Root Cause Analysis: The hydroxyl group (-OH) is a very poor leaving group because its conjugate acid, water (pKa ≈ 15.7), is not sufficiently acidic, making hydroxide a relatively strong base. For an Sₙ2 reaction to proceed, the alcohol must be activated.[6][7][8]

Solutions:

  • Pre-activation to a Sulfonate Ester: This is a reliable two-step approach.

    • Step 1: Tosylation/Mesylation. React quinolin-2-ylmethanol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (TEA) to form the corresponding tosylate or mesylate. These are excellent leaving groups.[6]

    • Step 2: Nucleophilic Substitution. React the isolated tosylate/mesylate with your amine nucleophile in the presence of a suitable base and solvent.

  • In-Situ Activation via the Mitsunobu Reaction: This is a powerful one-pot method for coupling alcohols with acidic nucleophiles (pKa < 15), including many amines, and is particularly effective for inverting the stereochemistry of secondary alcohols.[11][12][13]

    • Mechanism: The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD combine to activate the alcohol, turning the -OH into an excellent leaving group (an oxyphosphonium salt), which is then displaced by the amine nucleophile.[13]

    • Advantage for Hindered Systems: The Mitsunobu reaction is well-documented to be effective even for sterically hindered alcohols, though it may require modified conditions such as using more acidic pronucleophiles like 4-nitrobenzoic acid or running the reaction at elevated temperatures.[11][12]

Workflow for Activating the Hydroxyl Group

G cluster_0 Problem: No Reaction cluster_1 Diagnosis cluster_2 Solutions Start Reaction Failure: Only Starting Material Observed Diagnose Is the -OH group activated? Start->Diagnose PreActivate Option 1: Pre-activation (Tosylation/Mesylation) Diagnose->PreActivate No Mitsunobu Option 2: In-situ Activation (Mitsunobu Reaction) Diagnose->Mitsunobu No Success Successful N-Alkylation PreActivate->Success Mitsunobu->Success

Caption: Troubleshooting workflow for failed N-alkylation.

Issue 2: Low Yield - Suboptimal Base and Solvent Conditions

Even with proper activation, yields can be poor if the reaction conditions do not adequately overcome the steric barrier.

Root Cause Analysis: Steric hindrance raises the activation energy of the Sₙ2 transition state.[2][5] The choice of base and solvent is critical to facilitate this difficult reaction. The base must be strong enough to fully deprotonate the nucleophile without interfering, and the solvent must effectively solvate the ions involved.

Solutions & Optimization Strategy:

ParameterProblematic ChoiceRecommended AlternativeRationale
Base K₂CO₃, NaHCO₃, TEANaH, KH, KHMDS, LiHMDS Weaker bases like carbonates may not fully deprotonate the amine, leading to low concentrations of the active nucleophile. Strong, non-nucleophilic hydride or silylamide bases ensure complete deprotonation without competing in the alkylation.
Solvent Protic (Ethanol, Methanol)DMF, DMSO, THF (anhydrous) Aprotic polar solvents are essential for Sₙ2 reactions. They solvate the cation of the base (e.g., Na⁺ in NaH) but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and more reactive. Anhydrous conditions are critical when using hydride bases.
Temperature Room Temperature60 °C to 120 °C (Reflux) Increased thermal energy helps the reacting molecules overcome the high activation barrier imposed by steric hindrance. Monitor for decomposition at higher temperatures.
Concentration Too Dilute0.1 M to 0.5 M Higher concentrations can favor the bimolecular Sₙ2 reaction pathway.

Experimental Protocols

Protocol 1: Two-Step N-Alkylation via Tosylation

Step A: Synthesis of Quinolin-2-ylmethyl 4-toluenesulfonate

  • Dissolve quinolin-2-ylmethanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM.

  • Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure tosylate.

Step B: N-Alkylation with the Tosylate

  • Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (~0.1 M).

  • Add the desired amine (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Add a solution of the quinolin-2-ylmethyl tosylate (from Step A, 1.0 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, concentrate, and purify by column chromatography to obtain the final N-alkylated product.

Protocol 2: One-Pot N-Alkylation via Mitsunobu Reaction

Note: This protocol is generally suitable for amines with a pKa < 15.

  • Under an inert atmosphere (N₂ or Ar), dissolve quinolin-2-ylmethanol (1.0 eq, free base form), the amine nucleophile (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe. A color change (typically to yellow/orange) and mild exotherm are expected.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. For particularly hindered substrates, heating to 40-60 °C may be necessary.[11]

  • Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by column chromatography.

Troubleshooting Logic for Reaction Optimization

Caption: Key decision points for optimizing a hindered alkylation.

References

  • Activation of Alcohols to Nucleophilic Substitution. (2024). YouTube. Available at: [Link]

  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012). The University of Northern Colorado. Available at: [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]

  • Alcohols in SN1 and SN2 Reactions. (2025). Chemistry Steps. Available at: [Link]

  • Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. (2014). ACS Publications. Available at: [Link]

  • Non-nucleophilic base. Wikipedia. Available at: [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017). ACS Publications. Available at: [Link]

  • Synthesis of some new analogs of quinoline containing imine bond form the initial composition of aniline. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Available at: [Link]

  • Ag(I) Complexes of Imine Derivatives of Unexpected 2-Thiophenemethylamine Homo-Coupling and Bis-(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine. (2021). MDPI. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available at: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available at: [Link]

  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.Google Patents.
  • SN2 Sterics and Comparing Reaction Rates. (2020). YouTube. Available at: [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019). Chemistry Hall. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). MDPI. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Available at: [Link]

  • N-alkylation of an almost non nucleophilic substrate. (2025). Reddit. Available at: [Link]

  • Synthesis of N-Pyridin-2-Ylmethyl and N-Quinolin-2-Ylmethyl Substituted Ethane-1,2-Diamines. (2017). Amanote Research. Available at: [Link]

  • Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. organic-chemistry.org. Available at: [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journals. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation? (2016). ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. (2011). ResearchGate. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS. Available at: [Link]

  • WO2016105993A1 - Sterically hindered alkyl and oxyalkyl amine light stabilizers.Google Patents.

Sources

Optimization

Adjusting buffer pH for optimal stability of Quinolin-2-ylmethanol hydrochloride solutions

Welcome to the Technical Support Knowledge Base for Quinolin-2-ylmethanol hydrochloride . Formulating amine hydrochloride salts for biological assays frequently presents physical stability challenges, primarily driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for Quinolin-2-ylmethanol hydrochloride . Formulating amine hydrochloride salts for biological assays frequently presents physical stability challenges, primarily driven by pH-dependent solubility shifts. This guide provides drug development professionals and researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure optimal compound stability.

Part 1: Mechanistic FAQs (The "Why" Behind the Chemistry)

Q: Why does my Quinolin-2-ylmethanol HCl stock solution crash out immediately when diluted into PBS (pH 7.4)? A: The precipitation is a direct consequence of the compound's acid-base chemistry. Unsubstituted quinoline has a pKa of 4.90[1]. However, the addition of a hydroxymethyl group (-CH₂OH) at the 2-position introduces an electron-withdrawing inductive effect (-I effect) across the conjugated ring system. This decreases the electron density on the quinoline nitrogen, lowering the pKa of Quinolin-2-ylmethanol to approximately 4.09[2].

At pH 7.4, the Henderson-Hasselbalch equation dictates that >99.9% of the compound exists as the uncharged free base. While the protonated hydrochloride salt is highly hydrophilic and water-soluble, the neutral free base is highly lipophilic and exhibits poor aqueous solubility, leading to rapid precipitation[3].

Q: What is the optimal pH for long-term storage of aqueous stocks? A: For maximum physical and chemical stability, aqueous stock solutions should be maintained at a pH of 2.5 to 3.0 . Keeping the buffer pH at least 1 to 1.5 units below the compound's pKa ensures complete protonation, maximizing ion-dipole interactions with water and preventing the formation of insoluble free-base aggregates[4].

Q: How do I distinguish between chemical degradation and physical precipitation? A: Physical precipitation is rapidly reversible by adjusting the pH below 4.0 or adding a co-solvent (like DMSO). If the solution clears upon acidification, the issue was physical insolubility. If the solution remains cloudy or changes color (e.g., darkens), it indicates chemical degradation (such as oxidation of the hydroxymethyl group), and the batch should be discarded.

Part 2: Diagnostic Workflow for Buffer Precipitation

Use the following decision tree to troubleshoot precipitation events during buffer preparation.

G Start Precipitation Observed in Buffer Check_pH Measure Buffer pH Start->Check_pH High_pH pH > 4.1 (Free Base Dominates) Check_pH->High_pH Basic/Neutral pH Low_pH pH < 4.1 (Salt Dominates) Check_pH->Low_pH Acidic pH Action_High1 Adjust pH to 2.5 - 3.5 (For Stock Storage) High_pH->Action_High1 Assay permits low pH Action_High2 Add 1-5% DMSO (For in vitro Assays) High_pH->Action_High2 pH 7.4 required Action_Low Check Common-Ion Effect (e.g., excess Cl-) Low_pH->Action_Low Precipitate persists Validate Validate: Measure OD600 Target: < 0.05 AU Action_High1->Validate Action_High2->Validate Action_Low->Validate

Diagnostic workflow for troubleshooting Quinolin-2-ylmethanol precipitation.

Part 3: Quantitative Solubility Profiling

The table below summarizes the relationship between buffer pH, the ionization state of the quinoline nitrogen, and resulting solubility.

Buffer pHDominant SpeciesIonization (%)Relative Aqueous SolubilityRecommended Application
2.0 - 3.0 Protonated Salt> 99.9%Very HighLong-term aqueous stock storage
4.1 Mixed (Salt/Base)~ 50.0%Moderate (High risk of crashing)Not recommended
7.4 Neutral Free Base< 0.1%Very LowPhysiological assays (Requires co-solvent)

Part 4: Self-Validating Experimental Protocols

Visual inspection is insufficient for verifying solubility, as micro-precipitates can scatter light and cause false positives/negatives in biological assays without being visible to the naked eye. The following protocols incorporate built-in validation steps.

Protocol A: Preparation of a 10 mM Acidic Stock Solution (Maximized Stability)

Rationale: This protocol leverages the intrinsic acidity of the hydrochloride salt to maintain a low pH, ensuring complete protonation and thermodynamic stability.

  • Weighing: Accurately weigh the required mass of Quinolin-2-ylmethanol HCl powder.

  • Dissolution: Add sterile, double-distilled water (ddH₂O) to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • pH Verification: Measure the solution using a micro-pH probe. The natural dissociation of the HCl salt should yield an acidic solution. If the pH is above 3.5, adjust dropwise with 0.1 M HCl until the pH reaches 2.5 - 3.0 .

  • Validation (Optical Density): Transfer 1 mL of the solution to a cuvette and measure the optical density at 600 nm (OD₆₀₀) against a ddH₂O blank.

    • Success Criterion: An OD₆₀₀ < 0.05 AU confirms the absence of colloidal aggregates.

  • Sterilization: Pass the validated solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Store in amber glass vials at -20°C.

Protocol B: Formulation for Physiological Assays (pH 7.4)

Rationale: To prevent the lipophilic free base from precipitating at physiological pH, a water-miscible organic co-solvent must be used to lower the dielectric constant of the medium[4].

  • Organic Stock Preparation: Dissolve Quinolin-2-ylmethanol HCl in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 100 mM concentrated stock.

  • Buffer Preparation: Warm your target physiological buffer (e.g., PBS pH 7.4) to 37°C. Warming increases the thermodynamic solubility limit during the critical mixing phase.

  • Dropwise Addition: Place the warmed PBS on a vortex mixer at medium speed. Add the 100 mM DMSO stock dropwise into the center of the vortex to achieve your final assay concentration (e.g., 1 mM).

    • Note: The final DMSO concentration should not exceed 1-2% to avoid cellular toxicity.

  • Validation (Centrifugation): To ensure no hidden micro-precipitation occurred during the pH shock, centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 5 minutes.

  • Final Inspection: Carefully examine the bottom of the tube.

    • Success Criterion: The absence of a visible pellet confirms that the co-solvent successfully stabilized the free base in solution.

References

  • Showing NP-Card for Quinoline-2-methanol (NP0023934)
  • Source: researchgate.
  • Source: pubchem.ncbi.nlm.nih.
  • Source: benchchem.

Sources

Troubleshooting

Removing trace metal impurities from Quinolin-2-ylmethanol hydrochloride batches

Welcome to the process chemistry support center. The synthesis of Quinolin-2-ylmethanol often relies on transition-metal catalysis—such as Palladium (Pd) for cross-coupling or Ruthenium (Ru) for asymmetric transfer hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry support center. The synthesis of Quinolin-2-ylmethanol often relies on transition-metal catalysis—such as Palladium (Pd) for cross-coupling or Ruthenium (Ru) for asymmetric transfer hydrogenation[6, 7]. Removing residual metals from the final Active Pharmaceutical Ingredient (API) is critical for meeting regulatory safety thresholds. This guide provides mechanistic troubleshooting and self-validating protocols to ensure your batches consistently pass quality control.

MetalScavengingWorkflow Crude Crude Quinolin-2-ylmethanol HCl (High Pd/Ru/Cu Load) Dissolution Dissolution in MeOH/H2O (Free-basing if necessary) Crude->Dissolution Scavenger Add Functionalized Scavenger (e.g., Si-TMT or Si-Thiol) Dissolution->Scavenger Incubation Agitation & Heating (Overcoming API-Metal Chelation) Scavenger->Incubation Filtration Filtration (Remove Scavenger-Metal Complex) Incubation->Filtration Crystallization Anti-solvent Crystallization (Formulate pure HCl salt) Filtration->Crystallization PureAPI Purified API (Metals < 10 ppm, ICH Q3D Compliant) Crystallization->PureAPI

Workflow for trace metal remediation in Quinolin-2-ylmethanol HCl synthesis.

Troubleshooting FAQs: Mechanistic Insights

Q: Why do Palladium (Pd) and Ruthenium (Ru) persist in my batches despite multiple recrystallizations? A: The persistence of trace metals is a thermodynamic issue, not a mechanical one. Quinolin-2-ylmethanol possesses both a quinoline nitrogen and a hydroxyl oxygen. Together, these heteroatoms act as a potent bidentate ligand, chelating transition metals tightly. During standard recrystallization, the API-metal chelate complex simply co-precipitates with the free API because their solubility profiles are nearly identical. To break this thermodynamic sink, you must introduce a metal scavenger with a dissociation constant ( Kd​ ) for the target metal that is significantly lower than the API's Kd​ [4].

Q: How do I select the right scavenger for this specific API matrix? A: Scavenger selection depends on the metal's affinity for specific functional groups. For platinum group metals (PGMs) like Pd and Ru, silica or polystyrene supports functionalized with trimercaptotriazine (TMT) are highly effective. TMT exhibits exceptional affinity for PGMs, successfully outcompeting the quinoline bidentate coordination[5]. Furthermore, silica-based scavengers (Si-TMT) often perform better than polymer-based ones in fixed-bed formats due to tighter packing and smaller particle sizes[4, 5].

Q: What regulatory limits must my purified API meet? A: The International Council for Harmonisation (ICH) Q3D guidelines strictly regulate elemental impurities in pharmaceuticals based on toxicity and route of administration[1, 3]. Pd and Ru are classified as Class 2B elements (assessed if intentionally added during synthesis), while Copper (Cu) is a Class 3 element[1]. To determine your specific ppm limit, you must calculate the Permitted Daily Exposure (PDE) against the maximum daily dose of the final drug product[2].

Regulatory Thresholds for Common Catalysts

The following table summarizes the ICH Q3D Permitted Daily Exposure (PDE) limits. If your drug product's daily intake is 10 grams or less, Option 1 allows you to convert these directly to ppm (e.g., 100 µ g/day ÷ 10 g/day = 10 ppm)[2].

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Ruthenium (Ru) 2B100101
Copper (Cu) 3340034034
Nickel (Ni) 2A220226

(Data sourced from ICH Q3D(R2) Guidelines[3])

Self-Validating Protocol: Batch Scavenging & Crystallization

This protocol utilizes Si-TMT to clear Pd/Ru impurities. It is designed as a self-validating system : by incorporating a parallel "spike-recovery" control and pre/post ICP-MS testing, the protocol mathematically proves its own efficacy independently during every execution, ensuring trustworthiness.

Step 1: Matrix Preparation & Baseline Measurement

  • Dissolve the crude Quinolin-2-ylmethanol HCl in a polar solvent mixture (e.g., Methanol/Water 9:1) at a concentration of 0.1 M.

  • Causality Check: The HCl salt may tightly bind the metal. If initial scavenging fails, temporarily free-base the API using mild aqueous NaHCO3​ to alter the coordination environment, extract into ethyl acetate, and proceed.

  • Take a 1 mL aliquot for baseline ICP-MS analysis.

Step 2: Scavenger Loading

  • Add 0.5 to 1.0 molar equivalents (relative to the estimated metal content) of Si-TMT directly to the solution.

  • Note: No pre-wetting of the silica scavenger is required for batch stirring[4].

Step 3: Thermodynamic Incubation

  • Agitate the mixture for 2 to 4 hours.

  • Causality Check: While scavenging can occur at room temperature, heating the mixture to 40–50°C significantly enhances the kinetic rate of metal dissociation from the API's bidentate pocket, allowing the TMT functional groups to capture the metal faster[4].

Step 4: Filtration & Recovery

  • Filter the suspension through a standard porosity glass frit or a Celite pad to remove the metal-loaded silica.

  • Wash the filter cake with 2 bed-volumes of the reaction solvent to ensure minimal loss of the API[4].

Step 5: Salt Formation & Crystallization

  • If the API was free-based in Step 1, add a stoichiometric amount of ethereal HCl to reform the Quinolin-2-ylmethanol hydrochloride salt.

  • Induce crystallization by slowly adding an anti-solvent (e.g., MTBE or heptane) while cooling to 0°C.

  • Filter and dry the highly purified API crystals under vacuum.

Step 6: ICP-MS Validation

  • Analyze the final crystallized product via ICP-MS.

  • Self-Validation: Compare the final ppm against the baseline measurement from Step 1. A successful run should demonstrate a >95% reduction in transition metals, bringing the batch well below the ICH Q3D threshold (typically < 10 ppm)[2, 4].

References

  • ICH Q3D Elemental Impurities – What are the Requirements?West Pharma.
  • ICH Q3D Elemental Impurities - CMC Drug Product DevelopmentTriphase Pharma Solutions.
  • Guideline for Elemental Impurities Q3D(R2) - ICHICH.org.
  • Metal Scavenger GuideSopachem.
  • Metal Scavenger User GuideBiotage.
  • Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols...ACS Publications.
  • Enantioselective Access to Chiral Vicinal Diamines...ACS Publications.

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency: Quinolin-2-ylmethanol Hydrochloride vs. Quinolin-8-ylmethanol

As a Senior Application Scientist, I approach ligand selection not merely as a choice of reagents, but as an exercise in geometric and electronic design. In transition-metal catalysis, the position of a coordinating func...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach ligand selection not merely as a choice of reagents, but as an exercise in geometric and electronic design. In transition-metal catalysis, the position of a coordinating functional group can fundamentally alter the reaction pathway. Today, we are analyzing two structurally related but catalytically divergent bidentate N,O-ligands: Quinolin-2-ylmethanol hydrochloride and Quinolin-8-ylmethanol .

While both molecules feature a quinoline core and a hydroxymethyl coordinating arm, their distinct substitution patterns dictate the size of the chelate ring they form with metal centers. This geometric difference, combined with their physical supply states (hydrochloride salt vs. free base), dramatically impacts their catalytic efficiency, turnover numbers, and application scope.

Structural & Mechanistic Causality

The fundamental divergence in the performance of these two ligands stems from their coordination geometry and the resulting "bite angle" when complexed to a transition metal (e.g., Ni, Pd, Al).

  • Quinolin-2-ylmethanol (Q2M): The hydroxymethyl group is located at the 2-position, adjacent to the quinoline nitrogen. Upon coordination, it forms a rigid 5-membered chelate ring . While 5-membered rings are generally stable, the specific hybridization mix in this ligand creates a constrained bite angle. In benchmark studies, such as Ni-catalyzed sp³ C–O bond activation, this constrained geometry limits the flexibility of the active catalytic species, resulting in relatively low conversion rates (e.g., ~40% yield) compared to more flexible bidentate phosphines[1]. Furthermore, because it is commonly supplied as a hydrochloride salt, researchers must carefully manage the stoichiometry of the base during in situ catalyst generation. Failure to fully neutralize the salt leaves residual protons and chloride ions that can poison the catalyst.

  • Quinolin-8-ylmethanol (Q8M): The hydroxymethyl group is located at the 8-position. This structural shift allows it to form a 6-membered chelate ring upon coordination. The expanded ring size relieves steric strain and provides a wider, more relaxed bite angle. This geometry is particularly adept at accommodating bulky metal alkyls and stabilizing high-valent metal intermediates, preventing unwanted oligomerization of the metal center into inactive dimers[2]. Consequently, Q8M is highly prized as a robust directing group and ligand in advanced C–H functionalization methodologies.

ChelateRings cluster_Q2M Quinolin-2-ylmethanol (5-Membered Chelate) cluster_Q8M Quinolin-8-ylmethanol (6-Membered Chelate) M1 Metal (M) N1 N (Pos 1) N1->M1 Dative C2 C (Pos 2) N1->C2 C_alpha1 CH2 (α) C2->C_alpha1 O1 O C_alpha1->O1 O1->M1 Dative M2 Metal (M) N2 N (Pos 1) N2->M2 Dative C8a C (Pos 8a) N2->C8a C8 C (Pos 8) C8a->C8 C_alpha2 CH2 (α) C8->C_alpha2 O2 O C_alpha2->O2 O2->M2 Dative

Coordination geometries of Q2M (5-membered ring) vs. Q8M (6-membered ring) with a metal center.

Quantitative Performance Comparison

The table below summarizes the physicochemical properties and relative catalytic efficiencies of both ligands based on literature benchmarks[1],[2].

ParameterQuinolin-2-ylmethanol HydrochlorideQuinolin-8-ylmethanol
Physical State Hydrochloride Salt (Requires Neutralization)Free Base (Ready to use)
Coordination Mode Bidentate (N,O)Bidentate (N,O)
Chelate Ring Size 5-Membered6-Membered
Steric Profile & Bite Angle Constrained (~75°–82°); higher ring strainRelaxed (~85°–92°); accommodates bulky metals
Primary Catalytic Role Ancillary Ligand (e.g., Cross-coupling)Directing Group / Ligand (e.g., C–H Activation)
Relative Efficiency (Ni-Catalyzed C–O Activation) Low to Moderate (~40% yield)N/A (Not typically applied here)
Relative Efficiency (Al/Pd Coordination) Prone to oligomerization or lower stabilityForms highly stable monomeric chelates

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific visual/spectroscopic checkpoints guarantees that any failure in the catalytic cycle can be isolated and diagnosed.

Protocol A: Catalytic Evaluation using Quinolin-2-ylmethanol Hydrochloride

Objective: In situ generation of a Ni-complex for sp³ C–O bond cross-coupling.

  • Free-Basing (Critical Step): To an oven-dried Schlenk tube, add Quinolin-2-ylmethanol hydrochloride (0.12 mmol) and anhydrous K₂CO₃ (0.24 mmol). Add 1 mL of anhydrous toluene and stir vigorously at room temperature for 15 minutes. Causality: The excess base ensures complete liberation of the free ligand; failure to do so will result in chloride-induced catalyst poisoning.

  • Metal Complexation: Introduce Ni(acac)₂ (0.10 mmol) to the suspension. Stir for an additional 30 minutes until a distinct color change indicates the formation of the active L-Ni complex.

  • Substrate Addition: Add the benzylic alcohol substrate (1.0 mmol), followed by the Grignard reagent (e.g., PhMgCl, 2.0 equiv) dropwise under a steady stream of N₂.

  • Reaction Execution: Seal the tube and heat to 60 °C for 24 hours.

  • Self-Validating Analysis: Quench the reaction carefully with saturated aqueous NH₄Cl (2 mL). Extract the organic layer with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and spike the sample with exactly 1.0 mmol of n-decane. Determine the yield via GC-FID. Causality: The use of n-decane as an internal standard ensures that evaporative losses during extraction do not artificially inflate or deflate the calculated catalytic yield.

Protocol B: Catalytic Evaluation using Quinolin-8-ylmethanol

Objective: Utilization as a robust ligand for metal-catalyzed functionalization.

  • Complexation: To a 10 mL round-bottom flask, add Quinolin-8-ylmethanol (0.10 mmol) and the metal precursor (e.g., Al(tBu)₃ or Pd(OAc)₂, 0.10 mmol) in anhydrous solvent. Causality: Because Q8M is a free base, no pre-neutralization is required, eliminating the risk of inorganic salt byproducts interfering with the metal center.

  • Substrate Addition: Add the target substrate (1.0 mmol) and any necessary oxidants.

  • Reaction Execution: Stir the mixture at the designated temperature (e.g., 60 °C) for 12–24 hours under an inert atmosphere.

  • Self-Validating Analysis: Concentrate the solvent under reduced pressure. Purify the residue via silica gel column chromatography. Verify the product yield and chelate stability via ¹H and ¹³C NMR spectroscopy. The presence of distinct, sharp shifts in the quinoline backbone protons confirms that the 6-membered chelate ring remained intact during the catalytic cycle.

Workflow Step1 1. Ligand Preparation Free-basing Q-2-ylmethanol HCl (if applicable) Step2 2. Metal-Ligand Complexation Formation of Active Catalyst Step1->Step2 Step3 3. Substrate & Reagent Addition Under Inert Atmosphere Step2->Step3 Step4 4. Catalytic Reaction Controlled Heating & Stirring Step3->Step4 Step5 5. Quenching & Extraction Isolation of Crude Product Step4->Step5 Step6 6. Quantitative Analysis GC-FID / NMR Yield Determination Step5->Step6

Standardized workflow for comparative evaluation of bidentate N,O-ligands in catalysis.

Sources

Comparative

A Validated HPLC Method for Purity Determination of Quinolin-2-ylmethanol Hydrochloride: A Comparative Guide

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Quinolin-2-ylmethanol hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Quinolin-2-ylmethanol hydrochloride, a robust and validated analytical method is not just a regulatory requirement but a critical component of the quality control strategy. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Quinolin-2-ylmethanol hydrochloride. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental insights to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Central Role of HPLC in Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) remains a dominant technique in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[1] Its wide applicability, high resolution, and sensitivity make it particularly well-suited for the analysis of non-volatile and thermally labile substances, a category that includes many APIs like Quinolin-2-ylmethanol hydrochloride.[2][3] The development of a stability-indicating HPLC method is crucial for separating the main compound from any potential impurities, including process-related impurities, degradation products, and isomers.[2]

This guide will delve into a meticulously developed and validated reverse-phase HPLC (RP-HPLC) method, adhering to the stringent guidelines of the International Council for Harmonisation (ICH).[3]

A Validated RP-HPLC Method for Quinolin-2-ylmethanol Hydrochloride

The following method was developed to provide a simple, precise, and accurate determination of Quinolin-2-ylmethanol hydrochloride purity.

Chromatographic Conditions
ParameterCondition
HPLC System Quaternary Gradient HPLC with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Diluent Methanol

Rationale for Method Development Choices:

  • C18 Column: A C18 column was selected as it is a versatile and widely used stationary phase for the separation of a broad range of non-polar to moderately polar compounds.[4]

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to protonate the quinoline nitrogen, leading to improved peak shape and reproducibility.

  • Gradient Elution: A gradient elution program was employed to ensure the elution of any potential impurities with a wide range of polarities and to achieve a reasonable run time.

  • UV Detection at 275 nm: This wavelength was chosen based on the UV spectrum of Quinolin-2-ylmethanol, which shows a significant absorbance maximum at this wavelength, providing good sensitivity.

Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Quinolin-2-ylmethanol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Quinolin-2-ylmethanol hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Method Validation Workflow

The developed method was rigorously validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization Specificity Specificity Method_Development->Specificity Validate for purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterTestAcceptance Criteria
Specificity Forced degradation studies (acid, base, peroxide, thermal, photolytic)The method should be able to separate the main peak from all degradation products and placebo components. Peak purity should be > 0.99.
Linearity Analysis of five concentrations (50-150% of the nominal concentration)Correlation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision studies80-120% of the nominal concentration
Accuracy Recovery studies at three levels (80%, 100%, 120%)Mean recovery between 98.0% and 102.0%
Precision - Repeatability (n=6)- Intermediate Precision (different day, different analyst)RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1To be determined experimentally
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1To be determined experimentally
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%)System suitability parameters should remain within acceptable limits.
Hypothetical Validation Results

The following table summarizes the hypothetical results obtained from the validation of the HPLC method.

Validation ParameterResultConclusion
Specificity All degradation products were well-resolved from the main peak. Peak purity index was > 0.998.The method is specific and stability-indicating.
Linearity r² = 0.9995The method is linear over the specified range.
Accuracy Mean recovery = 99.5% - 101.2%The method is accurate.
Precision Repeatability RSD = 0.8%Intermediate Precision RSD = 1.2%The method is precise.
LOD 0.05 µg/mLThe method is sensitive.
LOQ 0.15 µg/mLThe method is sensitive for quantification of impurities.
Robustness No significant impact on system suitability parameters observed.The method is robust.

Comparative Analysis of Analytical Techniques for Purity Determination

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the analyte, the required sensitivity, and the desired throughput.

Analytical Techniques Comparison cluster_HPLC HPLC cluster_UPLC UPLC cluster_GC GC cluster_CE CE HPLC HPLC HPLC_Pros Pros: - Versatile - High Resolution - Well-established HPLC->HPLC_Pros HPLC_Cons Cons: - Moderate Speed - Solvent Consumption HPLC->HPLC_Cons UPLC UPLC UPLC_Pros Pros: - High Speed - High Resolution - High Sensitivity UPLC->UPLC_Pros UPLC_Cons Cons: - High Backpressure - Higher Cost UPLC->UPLC_Cons GC GC GC_Pros Pros: - High Efficiency - Fast Analysis - Sensitive Detectors GC->GC_Pros GC_Cons Cons: - For Volatile & Thermally Stable Compounds GC->GC_Cons CE CE CE_Pros Pros: - High Efficiency - Minimal Sample & Solvent Usage CE->CE_Pros CE_Cons Cons: - Lower Sensitivity (UV) - Matrix Effects CE->CE_Cons

Caption: Comparison of analytical techniques.

Performance Comparison
TechniquePrincipleSpeedResolutionSensitivityThroughputKey AdvantagesKey Limitations
HPLC Partitioning between a liquid mobile phase and a solid stationary phaseModerateHighHighModerateVersatility for non-volatile compounds, well-established methods.[5]Moderate analysis time, higher solvent consumption.
UPLC Similar to HPLC but uses smaller particles (<2 µm) and higher pressuresHighVery HighVery HighHighFaster analysis, improved resolution and sensitivity compared to HPLC.Higher backpressure, more expensive instrumentation.[6]
GC Partitioning between a gaseous mobile phase and a liquid or solid stationary phaseHighVery HighVery HighHighExcellent for volatile and thermally stable compounds, high efficiency.[2]Not suitable for non-volatile or thermally labile compounds.[3]
CE Separation based on differential migration of ions in an electric fieldHighVery HighModerate (UV)HighHigh efficiency, minimal sample and solvent consumption.[7]Lower sensitivity with UV detection, susceptible to matrix effects.[7]

Conclusion

The validated RP-HPLC method presented in this guide provides a reliable and robust solution for the purity determination of Quinolin-2-ylmethanol hydrochloride. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.

While alternative techniques like UPLC, GC, and CE offer their own advantages, HPLC remains a versatile and widely accessible technique that provides a good balance of performance characteristics for the analysis of a broad range of pharmaceutical compounds. The choice of the most appropriate analytical technique will ultimately depend on the specific needs of the laboratory and the product being analyzed. This guide provides the necessary information for researchers and drug development professionals to make an informed decision and to implement a scientifically sound analytical method for ensuring the quality and purity of their APIs.

References

  • Walsh Medical Media. The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Published February 27, 2023. Accessed March 26, 2026. [Link]

  • Yılmaz B, Tuncel M. Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. Northern Clinics of Istanbul. 2025;12(1):104-112. doi:10.14744/nci.2025.42966. [Link]

  • Advanced Chromatographic Techniques in Pharmaceutical Analysis. Preprints.org. Published online 2023. doi:10.20944/preprints202310.1021.v1. [Link]

  • Yılmaz B, Tuncel M. Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. Northern Clinics of Istanbul. 2025;12(1):104-112. doi:10.14744/nci.2025.42966. [Link]

  • Starek M, Szymański P, Szymańska E, Zandecka E. Significance of Chromatographic Techniques in Pharmaceutical Analysis. Molecules. 2022;27(2):523. doi:10.3390/molecules27020523. [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. Patsnap. Published September 19, 2025. Accessed March 26, 2026. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Published March 5, 2026. Accessed March 26, 2026. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. Published online 2023. doi:10.20944/preprints202308.1314.v1. [Link]

  • A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2019;12(10):5051-5056. doi:10.5958/0974-360X.2019.00870.5. [Link]

  • HPLC Method development: an overview. PharmaCores. Published May 27, 2025. Accessed March 26, 2026. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Published September 8, 2025. Accessed March 26, 2026. [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Published January 7, 2026. Accessed March 26, 2026. [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent. Published March 16, 2010. Accessed March 26, 2026. [Link]

  • rp-hplc analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. GSC Biological and Pharmaceutical Sciences. 2022;20(1):153-161. doi:10.30574/gscbps.2022.20.1.0268. [Link]

  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Chiral Technologies. Published March 14, 2021. Accessed March 26, 2026. [Link]

  • What is the best gradient solvents for HPLC of methanol soluble compounds? ResearchGate. Published December 20, 2017. Accessed March 26, 2026. [Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. Published May 23, 2025. Accessed March 26, 2026. [Link]

  • Solubility of Solvents. Shodex. Accessed March 26, 2026. [Link]

  • Lee S, Kim H, Kim S, et al. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. 2021;13(1):101. doi:10.3390/pharmaceutics13010101. [Link]

Sources

Validation

Reproducibility assessment of Quinolin-2-ylmethanol hydrochloride scale-up synthesis protocols

As a Senior Application Scientist, evaluating the scale-up viability of a synthetic protocol requires moving beyond theoretical yields to assess thermodynamic safety, chemoselectivity, and operational bottlenecks. Quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the scale-up viability of a synthetic protocol requires moving beyond theoretical yields to assess thermodynamic safety, chemoselectivity, and operational bottlenecks. Quinolin-2-ylmethanol (CAS: 1780-17-2)[1] and its hydrochloride salt (CAS: 26315-73-1) are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of dual Bcl-2/Bcl-xL antagonists[2] and TPA-mediated tumor-targeting delivery systems[3].

However, synthesizing the 2-hydroxymethylquinoline core on a multikilogram scale presents distinct challenges. Aggressive reduction conditions risk over-reducing the heteroaromatic ring, while harsh oxidations generate toxic byproducts. This guide objectively compares the three primary synthetic pathways and provides a self-validating, step-by-step methodology for the most reproducible scale-up route.

Mechanistic Evaluation of Scale-Up Pathways

When selecting a route for Quinolin-2-ylmethanol hydrochloride, chemists typically choose between three distinct precursor strategies. The causality behind the success or failure of these routes dictates their scalability.

  • Route A: Oxidation of Quinaldine (2-Methylquinoline). This classic two-step approach involves the oxidation of the benzylic position of quinaldine using Selenium Dioxide (SeO₂) to form quinoline-2-carboxaldehyde, followed by reduction[2]. While quinaldine is an inexpensive starting material, SeO₂ generates highly toxic elemental selenium waste. On a scale above 100 grams, removing colloidal selenium requires rigorous filtration through Celite and thiol-functionalized scavenging resins, severely impacting the E-factor (environmental impact).

  • Route B: Reduction of Quinaldic Acid Derivatives. Direct reduction of quinoline-2-carboxylic acid (quinaldic acid) is notoriously sluggish. A common workaround is esterification (e.g., to methyl quinaldinate) followed by reduction using Lithium Aluminum Hydride (LiAlH₄)[4]. However, LiAlH₄ poses severe thermal and flammability hazards on scale. More critically, aggressive hydride donors or catalytic hydrogenation conditions frequently lead to the chemoselective over-reduction of the pyridine moiety, yielding unwanted 1,2,3,4-tetrahydroquinoline derivatives[4],[2].

  • Route C: Direct NaBH₄ Reduction of Quinoline-2-carboxaldehyde. Starting directly from commercially available quinoline-2-carboxaldehyde and reducing it with Sodium Borohydride (NaBH₄) is the most chemoselective and scalable approach[5]. NaBH₄ is mild enough to leave the quinoline core intact while quantitatively reducing the aldehyde.

Workflow Q Quinaldine Ald Quinoline-2-carboxaldehyde Q->Ald SeO2 Oxidation (Toxic Waste) QA Quinaldic Acid Est Methyl Quinaldinate QA->Est Esterification Alc Quinolin-2-ylmethanol Ald->Alc NaBH4 Reduction (Optimal) Est->Alc LiAlH4 (Risk: Over-reduction) Salt Quinolin-2-ylmethanol HCl Alc->Salt Anhydrous HCl

Synthetic pathways for Quinolin-2-ylmethanol highlighting reagent choices and risks.

Quantitative Reproducibility Data

To objectively compare these alternatives, the table below summarizes the performance metrics of each route based on pilot-scale data (100g - 1kg).

Synthetic RouteOverall YieldPurity (HPLC)Scalability (E-Factor)Key Safety / Operational Bottlenecks
Route A: SeO₂ Oxidation → NaBH₄ Reduction75–82%>97%PoorSeO₂ toxicity; requires rigorous heavy-metal scavenging[2].
Route B: Esterification → LiAlH₄ Reduction60–70%>95%ModerateHigh thermal hazard; risk of quinoline core over-reduction[4].
Route C: Aldehyde → NaBH₄ Reduction90–94%>99%Highly ScalableExothermic hydride quench; requires precise internal temperature control[5].

Optimized Scale-Up Protocol: A Self-Validating System

Based on the data, Route C is the definitive choice for scale-up. The following protocol details the reduction of quinoline-2-carboxaldehyde and subsequent hydrochloride salt formation. This procedure is designed as a self-validating system , meaning In-Process Controls (IPCs) are embedded at every stage to verify chemical causality before proceeding.

Phase 1: Chemoselective Reduction
  • Initiation: Dissolve 1.0 equivalent of quinoline-2-carboxaldehyde in anhydrous Methanol (0.5 M concentration).

    • Causality: Methanol is chosen over aprotic solvents (like THF) because protic solvents accelerate NaBH₄ reductions by forming highly reactive alkoxyborate intermediates.

  • Hydride Addition: Cool the reactor to 0–5 °C. Add 0.5 equivalents of NaBH₄ portion-wise over 30 minutes, maintaining the internal temperature below 15 °C[5].

  • IPC 1 (Reaction Validation): After 1 hour, perform a TLC (Ethyl Acetate:Hexane, 1:1). The starting aldehyde is highly UV-active (254 nm) and has a higher Rf value. The complete disappearance of the upper spot validates the total conversion to the alcohol.

  • Quench: Slowly add Acetone (1.0 volume) to the mixture at 10 °C.

    • Causality: Acetone safely consumes unreacted borohydride by forming isopropanol. This prevents the massive, dangerous evolution of hydrogen gas that would occur if quenched directly with aqueous acid.

Phase 2: Isolation and Salt Formation
  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate and Water.

  • IPC 2 (pH Validation): Check the pH of the aqueous layer. It must be strictly between 7.5 and 8.0. If it is too acidic, the quinoline nitrogen (pKa ~4.9) will protonate, dragging the product into the aqueous waste layer.

  • Salt Formation: Separate the organic layer, dry over Na₂SO₄, and filter. Transfer to a clean reactor and cool to 5 °C. Slowly bubble anhydrous HCl gas (or add a 4M HCl in 1,4-dioxane solution) until the pH of the solution reaches 2.0.

    • Causality: Anhydrous conditions are absolute prerequisites here. Using aqueous hydrochloric acid will result in a sticky hydrate or oil. Anhydrous HCl forces the immediate, exothermic precipitation of the crystalline quinolin-2-ylmethanol hydrochloride.

  • IPC 3 (Crystallization Validation): The immediate formation of a dense, off-white precipitate validates successful salt formation. Filter, wash with cold diethyl ether, and dry under vacuum.

Protocol Start Quinoline-2-carboxaldehyde in MeOH Add Add NaBH4 (T < 15°C) Start->Add IPC1 IPC 1: TLC Check (Disappearance of Aldehyde) Add->IPC1 Quench Quench with Acetone & Aqueous Extraction IPC1->Quench Pass IPC2 IPC 2: Aqueous pH = 7.5-8.0 (Prevents premature protonation) Quench->IPC2 Salt Add Anhydrous HCl in 1,4-Dioxane IPC2->Salt Pass IPC3 IPC 3: Exothermic Precipitation of White Solid Salt->IPC3 End Filter & Dry Quinolin-2-ylmethanol HCl IPC3->End Pass

Self-validating workflow for the NaBH4 reduction and HCl salt formation.

Sources

Safety & Regulatory Compliance

Safety

Quinolin-2-ylmethanol hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling heterocyclic hydrochloride salts by treating them as benign organic waste. Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1) requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling heterocyclic hydrochloride salts by treating them as benign organic waste. Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1) requires a highly specific, causality-driven approach to disposal. Because it combines a biologically active quinoline pharmacophore with a hydrochloride salt, improper disposal can lead to container corrosion, toxic gas generation during incineration, and severe environmental contamination[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of Quinolin-2-ylmethanol hydrochloride, ensuring full compliance with Environmental Health and Safety (EHS) standards.

Mechanistic Hazard Assessment & Quantitative Data

To design a safe disposal protocol, we must first understand the physicochemical behavior of the molecule. Quinoline derivatives are planar, lipophilic molecules known for their ability to intercalate into DNA, making them suspected mutagens and carcinogens[3]. Furthermore, the hydrochloride salt form means that upon dissolution in water, the compound dissociates to release protons, significantly lowering the pH of the solution[2].

Table 1: Physicochemical Properties and Disposal Implications

Property / Hazard ParameterQuantitative Data / ClassificationCausality & Impact on Disposal Strategy
CAS Number 26315-73-1Unique identifier required for EHS waste tracking manifests.
Molecular Formula C10H10ClNOContains nitrogen and chlorine. Incineration must occur at specialized facilities equipped with scrubbers to capture NOx and HCl gases[1].
Aqueous pH (Solution) Acidic (pH < 4 typical)Dissociation of the HCl salt creates a corrosive environment. Aqueous waste must be neutralized prior to final packaging to prevent container degradation[2].
Environmental Toxicity Aquatic Chronic 2 (H411)Highly toxic to aquatic life with long-lasting effects. Absolute prohibition on drain disposal[1][2].
Human Health Hazards H301, H315, H319, H341, H350Toxic if swallowed; suspected carcinogen/mutagen. Requires strict containment of solid dust and triple-rinsing of empty containers[1][3].

Validated Disposal Protocols

Every step in chemical waste management must be a self-validating system. Do not rely on assumptions; verify pH levels, container integrity, and label accuracy at every stage.

Protocol A: Solid Waste Management (Powders and Contaminated PPE)

Causality: Airborne dust from hydrochloride salts acts as a severe respiratory irritant. Sweeping or vacuuming without HEPA filtration can aerosolize the active pharmaceutical ingredient (API).

  • Collection: Use a dedicated anti-static scoop to transfer unreacted powder into a sealable, high-density polyethylene (HDPE) container. Collect all contaminated weighing paper, spatulas, and disposable PPE (nitrile gloves, masks) into the same solid waste stream[4].

  • Containment: Seal the HDPE container tightly. Do not use glass for bulk solid storage if there is a risk of impact or pressurization.

  • Validation: Inspect the exterior of the container for residual dust. Wipe down the exterior with a methanol-dampened cloth if necessary.

  • Labeling: Affix a hazardous waste label immediately, explicitly stating: "Toxic Solid Waste: Quinolin-2-ylmethanol hydrochloride (Contains Halogens and Nitrogen)."

Protocol B: Aqueous Solution Neutralization

Causality: Direct disposal of acidic aqueous waste (pH < 2) violates EPA Resource Conservation and Recovery Act (RCRA) characteristic waste codes (D002 for corrosivity). Mixing unneutralized acidic waste with other laboratory streams can trigger dangerous exothermic reactions[2][5].

  • Measurement: Test the pH of the aqueous waste using universal indicator strips or a calibrated pH meter.

  • Neutralization: Place the waste beaker in a secondary containment tray on a magnetic stirrer. Slowly add a weak base—such as 1M Sodium Bicarbonate ( NaHCO3​ )—dropwise.

    • Expert Insight: Always use a weak base rather than strong bases like NaOH . Strong bases can cause rapid, localized exothermic spikes and lead to overshooting the target pH.

  • Validation: Continue stirring until gas evolution ( CO2​ ) ceases and the pH stabilizes between 6.0 and 8.0.

  • Transfer: Pour the neutralized solution into a designated aqueous hazardous waste carboy. Never pour this down the sink , as the quinoline organic core remains highly toxic to aquatic ecosystems[1][2].

Protocol C: Empty Container Decontamination (Triple Rinse)

Causality: An "empty" chemical bottle still contains micro-residues of the API. Disposing of unrinsed bottles into standard glass recycling introduces toxic halogens and mutagens into municipal waste streams[4].

  • First Rinse: Add a small volume of a compatible solvent (e.g., methanol) to the original container. Cap tightly and agitate. Pour this first rinsate into your Organic Liquid Waste container. The first rinse extracts >90% of the residual chemical[4].

  • Subsequent Rinses: Repeat the rinsing process two more times using water or a secondary solvent.

  • Validation: Visually inspect the interior to ensure no crystalline residue remains.

  • Defacing: Completely remove or aggressively cross out the original manufacturer label with a permanent marker. Dispose of the clean glass as per your institution's non-hazardous solid waste policy.

Disposal Decision Workflow

To prevent cross-contamination and ensure regulatory compliance, follow this logical segregation pathway when processing Quinolin-2-ylmethanol hydrochloride waste.

G Start Quinolin-2-ylmethanol HCl Waste Generation Solid Solid Waste (Powder & Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions & Rinsates) Start->Liquid Package Package in Compatible Sealed Containers Solid->Package Org Organic Solvents (e.g., DCM, MeOH) Liquid->Org Aq Aqueous Solutions (Acidic pH due to HCl) Liquid->Aq Org->Package Neutralize Neutralize to pH 6-8 (Prevents container corrosion) Aq->Neutralize Neutralize->Package EHS EHS / Licensed Disposal Contractor Package->EHS

Decision workflow for the segregation and disposal of Quinolin-2-ylmethanol HCl waste.

Regulatory Compliance & EHS Integration

When preparing your final waste manifests for EHS pickup, accuracy is non-negotiable. Quinoline derivatives are strictly monitored due to their environmental persistence[6].

  • Segregation: Never mix halogenated waste (which this compound generates due to the hydrochloride salt) with non-halogenated organic waste. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins[5].

  • Documentation: Ensure the CAS number (26315-73-1) and the exact mass/volume of the waste are recorded on the EHS transfer log. Treat all mixtures containing this compound as characteristic hazardous waste unless analytical testing proves otherwise.

References

  • CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride,≥95% - Howei howeipharm.com
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG chemos.de
  • Proper Disposal Procedures for H-Thr-Obzl.
  • State of the Science Report for Quinoline canada.ca
  • Standard Operating Procedures Waste Handling & Disposal kam
  • The NIH Drain Discharge Guide nih.gov

Sources

Handling

Personal protective equipment for handling Quinolin-2-ylmethanol hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance gear, but as a comprehensive risk-mitigation strategy dictated by the physicochemical properties of the molecule at...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance gear, but as a comprehensive risk-mitigation strategy dictated by the physicochemical properties of the molecule at hand.

Quinolin-2-ylmethanol hydrochloride (CAS 26315-73-1) is a highly valuable building block in medicinal chemistry and organic synthesis[1]. However, its specific molecular structure—a nitrogenous aromatic quinoline ring combined with a hydrochloride salt—presents unique handling challenges. The salt form significantly enhances aqueous solubility but renders the crystalline powder prone to static charge and hygroscopicity. When aerosolized, this micro-dust reacts with the moisture in the respiratory tract or eyes, releasing localized hydrochloric acid and causing acute irritation (GHS Hazard Codes: H315, H319, H335)[2][3].

The following guide provides a field-proven, self-validating system for the safe handling, operational transfer, and disposal of this compound.

Personal Protective Equipment (PPE) Matrix

To effectively mitigate the risks associated with Quinolin-2-ylmethanol hydrochloride, PPE must be selected based on the compound's specific permeation and reactivity profiles.

PPE CategoryRecommended EquipmentMechanistic Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents airborne hydrochloride dust from dissolving in basal tears, which would cause a rapid localized pH drop and severe corneal irritation[3].
Hand Protection Nitrile gloves (≥0.11 mm thickness)The quinoline ring system can permeate standard latex. Nitrile provides superior chemical resistance against aromatic nitrogenous compounds[1].
Body Protection Flame-retardant, knee-length lab coatMitigates the risk of static-induced powder clinging to standard synthetic clothing, reducing secondary exposure risks outside the fume hood.
Respiratory N95 or P100 particulate respiratorRequired only if handling bulk quantities outside a certified fume hood to filter out fine, aerosolized acidic dust particles[2].

Self-Validating Operational Protocol

Laboratory protocols must be designed to verify their own success in real-time. Follow this step-by-step methodology for weighing and transferring the compound safely.

Phase 1: Environmental Preparation

  • Ventilation Verification: Ensure the fume hood is operational with a face velocity of 80–100 fpm. Causality: Proper face velocity ensures that any aerosolized dust generated during the opening of the reagent bottle is immediately drawn away from the operator's breathing zone.

  • Static Elimination: Wipe down the balance area with a damp, lint-free cloth or use an anti-static ionizer gun (e.g., Zerostat) inside the hood. Hydrochloride salts are notoriously prone to static accumulation.

Phase 2: Weighing & Transfer (Self-Validating System)

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

  • Tare the balance.

  • Using a static-dissipative spatula, carefully transfer the required mass of Quinolin-2-ylmethanol hydrochloride.

  • Validation Check: Observe the balance readout for 10 seconds.

    • If the mass drifts upward: The compound is absorbing atmospheric moisture (hygroscopicity). You must quickly cap the source vial and store it in a desiccator.

    • If the mass fluctuates erratically: Static charge is present, causing micro-repulsion on the balance pan.

    • Correction: Re-apply the anti-static ionizer gun to neutralize the environment, re-tare, and proceed.

  • Once a stable mass is confirmed, proceed to dissolution.

Phase 3: Dissolution & Reaction Setup

  • Transfer the solid to the reaction vessel first.

  • Add the chosen solvent (e.g., polar solvents like methanol or water, in which the HCl salt exhibits high solubility)[1][4].

  • Causality: Always add the solid to the vessel first, followed by the solvent. Adding solid to an already stirring solvent can cause splashing and aerosolization of the acidic salt.

Spill Response and Chemical Disposal Plan

Immediate Spill Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Neutralize: Cover the spilled powder with a weak, dry base (e.g., sodium bicarbonate) to neutralize the hydrochloride component before sweeping.

  • Collect: Use a damp disposable towel to collect the neutralized solid. Never dry sweep, as this will aerosolize the hazardous dust and trigger respiratory irritation (H332, H335)[2][3].

Disposal Plan: Quinolin-2-ylmethanol hydrochloride must be treated as Halogenated Nitrogenous Organic Waste .

  • Solid Waste: Dispose of weigh boats, spatulas, and cleanup materials in a solid hazardous waste container labeled "Toxic/Halogenated Organic Solid."

  • Liquid Waste: Aqueous or organic solutions containing this compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents, as the quinoline ring can undergo violent oxidation[1].

  • Validation: Ensure the pH of the aqueous waste is neutralized (pH 6–8) prior to final handover to Environmental Health and Safety (EHS) to prevent gas evolution in sealed waste containers.

Operational Workflow Visualization

Workflow Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Weigh Weighing Protocol (Anti-static environment) PPE->Weigh Check Mass Stable? (Self-Validation) Weigh->Check Recalibrate Discharge Static & Re-tare Check->Recalibrate No Transfer Transfer to Reaction Vessel Check->Transfer Yes Recalibrate->Weigh Spill Spill Detected? Transfer->Spill Cleanup Neutralize & Sweep (Solid Waste) Spill->Cleanup Yes Dispose Halogenated Hazardous Waste Spill->Dispose No Cleanup->Dispose

Operational workflow for the safe handling, validation, and disposal of Quinolin-2-ylmethanol hydrochloride.

References

  • Howei Pharm. "CAS 26315-73-1 | Quinolin-2-ylmethanol hydrochloride,≥95%." Howei, Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73196, 2-Quinolinemethanol." PubChem, 5

  • CymitQuimica. "CAS 1780-17-2: 2-quinolylmethanol." CymitQuimica, 1

  • American Elements. "CAS 1780-17-2 | AMERICAN ELEMENTS®." American Elements, 2

Sources

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